molecular formula C18H25NO B1231462 Nepinalone CAS No. 22443-11-4

Nepinalone

Cat. No.: B1231462
CAS No.: 22443-11-4
M. Wt: 271.4 g/mol
InChI Key: RVXGRCNWGOHSDE-UHFFFAOYSA-N
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Description

Nepinalone is a member of tetralins.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXGRCNWGOHSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865051
Record name 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one
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Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22443-11-4
Record name Nepinalone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nepinalone [INN]
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Record name Nepinalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13445
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Record name 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPINALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antitussive Mechanism of Nepinalone: A Deep Dive into its Core Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is a centrally acting, non-opioid antitussive agent utilized for the suppression of non-productive cough. Its primary mechanism of action is attributed to its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within neurons of the cough center in the medulla oblongata. This interaction is believed to modulate neuronal excitability, thereby dampening the cough reflex. While the precise quantitative pharmacodynamics of this compound are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of its mechanism, drawing parallels with known functions of sigma-1 receptor ligands and outlining the experimental frameworks used to investigate such compounds.

Introduction

Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Pharmacological interventions for cough suppression have historically been dominated by opioids, which carry a significant burden of side effects. This compound emerges as a non-opioid alternative, and understanding its molecular and cellular mechanism is crucial for the rational development of novel, more effective antitussive therapies. This document provides a detailed exploration of this compound's core mechanism of action, focusing on its interaction with the sigma-1 receptor and the putative downstream signaling cascades.

Core Mechanism of Action: Sigma-1 Receptor Modulation

The central hypothesis for this compound's antitussive effect is its activity as a ligand for the sigma-1 receptor.[1] This receptor is not a classical neurotransmitter receptor but rather a chaperone protein that translocates within the cell to interact with and modulate the function of various client proteins, including ion channels and other receptors.[1][2]

Localization and Target Engagement

This compound is believed to exert its effect within the central nervous system (CNS), specifically at the cough center located in the medulla oblongata.[1] Upon crossing the blood-brain barrier, this compound binds to sigma-1 receptors expressed in neurons that regulate the cough reflex.

Downstream Signaling Pathways

While specific downstream signaling pathways directly activated by this compound in the context of cough suppression are not definitively elucidated in the available literature, the known functions of the sigma-1 receptor provide a strong basis for its proposed mechanism.

  • Modulation of Ion Channels: The sigma-1 receptor is known to interact with and modulate the activity of various voltage-gated ion channels, including calcium (Ca2+) and potassium (K+) channels.[1] By potentially inhibiting Ca2+ influx and enhancing K+ efflux, this compound, through the sigma-1 receptor, could lead to hyperpolarization of neuronal membranes. This would increase the threshold for action potential firing in the neurons of the cough reflex arc, thereby reducing their excitability and suppressing the urge to cough.

  • Regulation of Intracellular Calcium Signaling: The sigma-1 receptor is a key modulator of intracellular calcium (Ca2+) signaling, particularly the release of Ca2+ from the endoplasmic reticulum via IP3 receptors. By stabilizing intracellular Ca2+ homeostasis, this compound may prevent the neuronal hyperexcitability that can contribute to a hyperactive cough reflex.

  • Interaction with other Neurotransmitter Systems: Sigma-1 receptors are known to modulate the activity of various neurotransmitter systems, including the glutamatergic system via NMDA receptors. Given the role of glutamate in transmitting cough-evoking signals, modulation of this system could contribute to this compound's antitussive effect.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

LigandReceptorBinding Affinity (Ki)Binding Affinity (IC50)Reference
This compoundSigma-1Not Available in Public DomainNot Available in Public Domain

For context, other sigma-1 receptor ligands have reported Ki values in the nanomolar range. For example, the agonist SA4503 has a Ki of 4.6 nM for the sigma-1 receptor in guinea pig brain homogenates.

Table 2: Preclinical Efficacy of this compound in Cough Suppression (Citric Acid-Induced Cough in Guinea Pigs)

CompoundDoseRoute of Administration% Inhibition of CoughED50Reference
This compoundNot Available in Public DomainNot Available in Public DomainNot Available in Public DomainNot Available in Public Domain

For comparison, the non-opioid antitussive benproperine has been shown to inhibit citric acid-induced cough in guinea pigs with an ID50 of 16.1 mg/kg for the number of coughs during the challenge.

Table 3: Clinical Efficacy of this compound in Cough Suppression

Study PhasePatient PopulationTreatment% Reduction in Cough Frequency vs. PlaceboReference
Not AvailableNot AvailableThis compoundNot Available in Public Domain

Clinical trials for other antitussive agents have reported varying degrees of efficacy. For instance, some studies on opioids have shown a 40-60% suppression of cough counts in patients with chronic bronchitis/COPD. However, a significant placebo effect is often observed in cough clinical trials.

Experimental Protocols

The investigation of antitussive agents like this compound relies on standardized preclinical and in vitro models.

In Vitro: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Methodology:

  • Membrane Preparation: Homogenates of tissues with high sigma-1 receptor expression (e.g., guinea pig liver) are prepared.

  • Radioligand Competition Assay: The tissue homogenate is incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound in a preclinical model of cough.

Methodology:

  • Animal Model: Conscious, unrestrained guinea pigs are used.

  • Cough Induction: The animals are exposed to an aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M), for a defined period (e.g., 3-5 minutes).

  • Drug Administration: this compound is administered at various doses via a specific route (e.g., oral, intraperitoneal) at a set time before the citric acid challenge.

  • Cough Detection and Quantification: The number of coughs is recorded for a defined observation period using a combination of visual observation, sound recording, and changes in airflow measured by a whole-body plethysmograph.

  • Data Analysis: The number of coughs in the drug-treated group is compared to a vehicle-treated control group. The percentage inhibition of cough is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

Signaling Pathway

Nepinalone_Mechanism cluster_neuron Neuron in Medulla Cough Center This compound This compound Sigma1 Sigma-1 Receptor (Intracellular Chaperone) This compound->Sigma1 Binds to IonChannels Voltage-gated Ca2+ & K+ Channels Sigma1->IonChannels Modulates Ca_Release Intracellular Ca2+ Release (ER) Sigma1->Ca_Release Regulates NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability Ca_Release->NeuronalExcitability CoughSuppression Cough Suppression NeuronalExcitability->CoughSuppression

Caption: Hypothesized signaling pathway of this compound in cough suppression.

Experimental Workflow: In Vitro Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., Guinea Pig Liver) Incubate Incubate Components Tissue->Incubate Radioligand Radiolabeled Ligand (³H-pentazocine) Radioligand->Incubate TestCompound This compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Experimental workflow for a sigma-1 receptor binding assay.

Experimental Workflow: In Vivo Antitussive Model

Antitussive_Model_Workflow cluster_animal_prep Animal Preparation cluster_cough_induction Cough Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal Conscious Guinea Pig DrugAdmin Administer this compound or Vehicle Animal->DrugAdmin Induce Expose to Citric Acid Aerosol DrugAdmin->Induce Record Record Coughs (Visual, Audio, Plethysmography) Induce->Record Analyze Quantify Coughs & Calculate % Inhibition Record->Analyze

References

Nepinalone's Affinity for the Sigma-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepinalone is recognized as a centrally acting antitussive agent with a mechanism of action attributed to its interaction with the sigma-1 (σ1) receptor.[1] This receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in numerous disease states.[2][3] Understanding the binding affinity of this compound for the σ1 receptor is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this system.

This technical guide provides a comprehensive overview of the binding affinity of this compound for the σ1 receptor, including detailed experimental protocols for its determination and an exploration of the associated signaling pathways.

Quantitative Binding Affinity Data

CompoundReceptorRadioligandTest SystemKi (nM)IC50 (nM)Reference
This compoundSigma-1 (σ1)[³H]-(+)-PentazocineGuinea Pig Brain HomogenateData not availableData not availableN/A
(Example) SA4503Sigma-1 (σ1)[³H]-(+)-PentazocineGuinea Pig Brain Homogenate4.617.4[4]
(Example) FE-SA4503Sigma-1 (σ1)[³H]-(+)-PentazocineGuinea Pig Brain Homogenate8.06.48[4]

Note: The Ki value represents the intrinsic binding affinity of a ligand for a receptor, while the IC50 value is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The Cheng-Prusoff equation is used to calculate the Ki from the IC50.

Experimental Protocols

The determination of the binding affinity of a compound like this compound for the σ1 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed protocol based on established methodologies.

Objective: To determine the in vitro binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
  • Test Compound: this compound

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand)

  • Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ1 receptor ligand.

  • Membrane Preparation: Homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver or brain.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (Cell harvester)

  • Scintillation counter

Procedure:
  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]-(+)-Pentazocine, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).

      • Competitive Binding: Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Liver) Incubation Incubation in 96-well Plate (Total, NSB, Competition) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-(+)-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (this compound Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways. Its activation by ligands like this compound can influence neuronal excitability and other cellular processes.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_activation Activation cluster_downstream Downstream Effects Sigma1_BiP σ1 Receptor - BiP Complex (Inactive State) Active_Sigma1 Active σ1 Receptor Sigma1_BiP->Active_Sigma1 Dissociates BiP This compound This compound (Agonist) This compound->Sigma1_BiP Binds to Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Active_Sigma1->Ion_Channels IP3R Interaction with IP3 Receptors Active_Sigma1->IP3R Other_Proteins Interaction with other 'Client' Proteins Active_Sigma1->Other_Proteins Ca_Signaling Regulation of Ca2+ Signaling Ion_Channels->Ca_Signaling IP3R->Ca_Signaling

Caption: Simplified sigma-1 receptor signaling pathway.

Conclusion

While specific quantitative binding affinity data for this compound at the sigma-1 receptor remains to be published, its established role as an antitussive acting through this receptor underscores the importance of such data for the scientific and drug development communities. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the binding characteristics of this compound and other novel sigma-1 receptor ligands. Further research is warranted to fully characterize the molecular interactions of this compound with the sigma-1 receptor, which will undoubtedly contribute to a deeper understanding of its therapeutic effects and potential for future drug design.

References

Pharmacokinetics and Pharmacodynamics of Nepinalone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is understood to be the modulation of the cough reflex through interaction with sigma-1 receptors in the medulla oblongata. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain, this guide synthesizes the known qualitative information and presents representative experimental protocols for the evaluation of a compound with this profile. This document is intended to provide a foundational understanding for researchers and professionals in drug development.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with the central nervous system to suppress the cough reflex.

Mechanism of Action

This compound's primary antitussive effect is mediated by its activity as a ligand for the sigma-1 receptor, an intracellular chaperone protein located in the endoplasmic reticulum, particularly in the cough center of the medulla oblongata.[1] Binding to this receptor is believed to modulate neuronal signaling, thereby reducing the urge to cough.[1]

A secondary mechanism of action has been proposed, involving the modulation of calcium and potassium ion channels.[1] By potentially inhibiting calcium influx and enhancing potassium efflux, this compound may contribute to the stabilization of neuronal membranes, reducing their excitability and dampening the cough response.[1]

Receptor Binding Profile

While specific binding affinity data (e.g., Ki, Kd) for this compound are not available in the reviewed literature, its primary pharmacological target is the sigma-1 receptor.[1]

Dose-Response Relationship

The antitussive effect of this compound is evident within 20-30 minutes of administration and can last for at least 4 hours. In comparative studies, its efficacy has been reported to be greater than dextromethorphan but less than codeine in suppressing the cough stimulus.

Signaling Pathways

The binding of this compound to the sigma-1 receptor is thought to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. The precise downstream signaling events are not fully elucidated for this compound specifically. A proposed pathway is illustrated below.

Nepinalone_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound Sigma1R Sigma-1 Receptor (Medulla Oblongata) This compound->Sigma1R Binds to IonChannels Ca2+/K+ Ion Channels This compound->IonChannels Modulates CoughCenter Modulation of Cough Center Sigma1R->CoughCenter Modulates NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability Leads to NeuronalExcitability->CoughCenter Contributes to CoughSuppression Cough Suppression CoughCenter->CoughSuppression Results in

Proposed signaling pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short duration of action, necessitating multiple daily doses to maintain therapeutic levels.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration.

  • Distribution: Specific details on plasma protein binding and volume of distribution are not available.

  • Metabolism: The drug undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system.

  • Excretion: this compound and its metabolites are excreted primarily through the urine.

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life, are not available in the public literature. A summary of the qualitative pharmacokinetic properties is presented in Table 1.

Pharmacokinetic Parameter Description
Absorption Rapidly absorbed after oral administration.
Metabolism Primarily hepatic via cytochrome P450 enzymes.
Excretion Predominantly renal (urine).
Half-life Relatively short.
Table 1. Summary of Qualitative Pharmacokinetic Properties of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following sections describe representative methodologies that would be employed to characterize the pharmacokinetics and pharmacodynamics of a novel antitussive agent like this compound.

In Vitro Receptor Binding Assay (Sigma-1)

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Methodology:

  • Preparation of Membranes: Membranes are prepared from a cell line expressing the human sigma-1 receptor (e.g., CHO-K1 cells) or from guinea pig brain tissue.

  • Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Workflow for Sigma-1 Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and this compound Membrane->Incubate Radioligand Prepare Radioligand (3H-pentazocine) Radioligand->Incubate TestCompound Prepare this compound (serial dilutions) TestCompound->Incubate Filter Separate Bound/Free Ligand (Rapid Filtration) Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Workflow for a typical sigma-1 receptor binding assay.
In Vivo Antitussive Efficacy Study (Guinea Pig Model)

Objective: To evaluate the antitussive efficacy of this compound in a preclinical model.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Cough Induction: Cough is induced by exposure to an aerosol of citric acid or capsaicin.

  • Drug Administration: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., codeine) are also included.

  • Cough Measurement: The number of coughs is recorded for a defined period after exposure to the tussive agent using a whole-body plethysmograph and a microphone to detect the characteristic sound of a cough.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of this compound compared to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.

Antitussive_Study_Workflow Workflow for In Vivo Antitussive Efficacy Study Acclimatize Acclimatize Guinea Pigs Group Randomize into Treatment Groups Acclimatize->Group Administer Administer this compound, Vehicle, or Positive Control Group->Administer Induce Induce Cough (Citric Acid/Capsaicin Aerosol) Administer->Induce Record Record Cough Responses Induce->Record Analyze Analyze Data (% Inhibition, ED50) Record->Analyze

Workflow for a typical in vivo antitussive study.
In Vitro Metabolism Study (Human Liver Microsomes)

Objective: To identify the major metabolic pathways of this compound.

Methodology:

  • Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at various time points.

  • Metabolite Identification: The reaction is quenched, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.

  • CYP450 Isoform Identification: To identify the specific CYP450 enzymes involved, the incubation can be repeated with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in healthy human volunteers.

Methodology:

  • Study Design: A single-dose, open-label, crossover study design is typically used.

  • Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Drug Administration: A single oral dose of this compound is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: The concentration of this compound and any major metabolites in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Conclusion

This compound is a centrally acting antitussive with a primary mechanism of action involving the sigma-1 receptor. Its pharmacokinetic profile is characterized by rapid oral absorption and hepatic metabolism. While detailed quantitative data and specific experimental protocols are not widely available, this guide provides a comprehensive overview of the current understanding of this compound's pharmacology and outlines standard methodologies for its preclinical and clinical evaluation. Further research is warranted to fully elucidate the quantitative aspects of its pharmacokinetics and pharmacodynamics.

References

The Antitussive Potential of Nepinalone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cough, a protective reflex, can become a significant clinical burden when chronic or excessive. Centrally acting antitussives remain a cornerstone of symptomatic treatment. Nepinalone, a non-opioid antitussive, presents a promising scaffold for the development of novel cough suppressants. This technical guide explores the core pharmacology of this compound, focusing on its mechanism of action, and outlines the experimental methodologies crucial for the evaluation of its derivatives. While specific quantitative data on a broad range of this compound derivatives remains limited in publicly accessible literature, this document provides a framework for their synthesis, evaluation, and the interpretation of their antitussive activity, drawing parallels from structurally or mechanistically related compounds.

Introduction to this compound and its Antitussive Action

This compound is a centrally acting cough suppressant.[1] Chemically, it is 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one.[2][3] Unlike opioid-based antitussives, this compound is reported to be less effective than codeine but more effective than dextromethorphan in preclinical models, without causing significant CNS depression at antitussive doses.[1][2] Its primary mechanism of action is believed to be the modulation of the cough reflex at the level of the brainstem.

Mechanism of Action: The Sigma-1 Receptor

This compound's antitussive effects are primarily mediated through its activity as an agonist at the sigma-1 receptor. These receptors are highly concentrated in the nucleus tractus solitarius (NTS) of the medulla oblongata, a critical region for processing afferent signals that trigger the cough reflex.

Proposed Signaling Pathway for Cough Suppression

Activation of the sigma-1 receptor by this compound or its derivatives is thought to modulate neuronal excitability within the cough control center of the brainstem, leading to a suppression of the cough reflex. While the precise downstream signaling cascade is a subject of ongoing research, a proposed pathway is illustrated below.

sigma1_pathway cluster_membrane Neuronal Membrane (Medulla Oblongata) cluster_downstream Intracellular Signaling This compound This compound Derivative Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to IonChannel Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannel NeuronalActivity Decreased Neuronal Excitability IonChannel->NeuronalActivity CoughSuppression Suppression of Cough Reflex NeuronalActivity->CoughSuppression

Caption: Proposed signaling pathway of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely involve modifications to the core structure of 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one. Key areas for chemical modification to explore structure-activity relationships (SAR) could include:

  • Substitution on the aromatic ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate lipophilicity and receptor binding affinity.

  • Modification of the piperidine ring: Altering the piperidine moiety to other heterocyclic systems or acyclic amines could influence potency and selectivity.

  • Alterations to the ethyl linker: Changes in the length or rigidity of the ethyl chain connecting the piperidine and the core naphthalenone structure may impact receptor interaction.

  • Modification of the methyl group: Substitution or replacement of the methyl group at the chiral center could affect stereochemistry and biological activity.

Experimental Protocols for Antitussive Activity Evaluation

The evaluation of the antitussive activity of this compound derivatives is typically conducted using in vivo animal models. The guinea pig and mouse are the most commonly used species.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely accepted model for screening potential antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.

  • Apparatus: A whole-body plethysmograph is used to house the animal and record respiratory parameters. A nebulizer is connected to the chamber to deliver the tussive agent.

  • Tussive Agent: A solution of citric acid (typically 0.2 M to 0.4 M in saline) is used to induce cough.

  • Procedure:

    • The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize.

    • A baseline cough response is established by exposing the animal to an aerosol of citric acid for a fixed period (e.g., 5-10 minutes). The number of coughs is recorded.

    • The test compound (this compound derivative) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), the animal is re-challenged with the citric acid aerosol.

    • The number of coughs is again recorded.

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. ED50 values (the dose required to produce a 50% reduction in cough) can be determined from dose-response curves.

experimental_workflow cluster_setup Experimental Setup cluster_protocol Protocol Steps Animal Guinea Pig in Plethysmograph Baseline 1. Baseline Cough Measurement Nebulizer Nebulizer with Citric Acid Nebulizer->Baseline Induces Cough Treatment 2. Administer this compound Derivative or Vehicle Baseline->Treatment Challenge 3. Re-challenge with Citric Acid Treatment->Challenge Measurement 4. Measure Post-treatment Cough Count Challenge->Measurement Analysis 5. Data Analysis (% Inhibition, ED50) Measurement->Analysis

Caption: Workflow for citric acid-induced cough assay.

Quantitative Data on Antitussive Activity

As previously stated, specific quantitative data on the antitussive activity of a series of this compound derivatives is not widely available in the public domain. However, to illustrate the type of data that would be generated and presented, the following table shows data for a series of verticinone derivatives, another class of non-opioid antitussive agents.

CompoundModificationAntitussive Activity (% Inhibition at 3 mg/kg)
VerticinoneParent Compound45.2%
Derivative 13β-acetylverticinone62.1%
Derivative 23-ketoverticinone58.7%
Derivative 33β-benzoylverticinone55.4%

This table is for illustrative purposes and presents data on verticinone derivatives, not this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study of this compound derivatives would be crucial for optimizing their antitussive potency and drug-like properties. Based on the hypothetical data presented above for verticinone derivatives, an initial SAR analysis might suggest that acetylation at the 3-position enhances antitussive activity. A similar approach would be applied to a series of synthesized this compound derivatives to identify key structural features that contribute to their biological activity.

Conclusion and Future Directions

This compound represents a valuable lead compound for the development of novel, non-opioid antitussive agents. Its mechanism of action via the sigma-1 receptor offers a promising alternative to traditional opioid-based therapies. The lack of extensive public data on this compound derivatives highlights a significant opportunity for further research. Future studies should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a clear structure-activity relationship. Elucidation of the detailed downstream signaling pathways of the sigma-1 receptor in the context of cough suppression will further aid in the rational design of more potent and selective antitussives. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these next-generation cough suppressants.

References

In Vivo Models for Studying Nepinalone Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to established in vivo models relevant for studying the efficacy of antitussive agents like Nepinalone. As of the latest literature review, specific preclinical in vivo efficacy data for this compound has not been publicly reported. Therefore, this guide outlines the standard methodologies and theoretical frameworks that would be applied to evaluate such a compound, based on its proposed mechanism of action.

Introduction to this compound and its Presumed Mechanism of Action

This compound is classified as a centrally acting antitussive agent.[1] Its primary mechanism is believed to involve its activity as an agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] By binding to and activating sigma-1 receptors, this compound is thought to modulate neuronal excitability within the cough center of the medulla oblongata, thereby suppressing the cough reflex.[1] The sigma-1 receptor is known to influence various downstream signaling pathways, including the modulation of ion channels (such as calcium and potassium channels) and neurotransmitter release, which collectively contribute to its potential antitussive effects.[1]

Established In Vivo Models for Antitussive Efficacy Testing

The guinea pig is a widely accepted and translationally relevant animal model for studying cough due to its well-characterized cough reflex, which is physiologically similar to that in humans. The most common methods for inducing cough in this model involve the use of chemical irritants such as citric acid and capsaicin.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a robust and frequently used model to assess the efficacy of potential antitussive drugs.

Experimental Protocol:

  • Animal Selection: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Apparatus: A whole-body plethysmograph is used to record respiratory parameters and identify cough events. The chamber is connected to a nebulizer for the administration of the tussive agent.

  • Drug Administration: this compound or a vehicle control would be administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time before the tussive challenge (e.g., 30-60 minutes).

  • Cough Induction: Guinea pigs are placed individually in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M in saline) for a fixed duration (e.g., 10 minutes).

  • Data Acquisition and Analysis: The number of coughs is counted by trained observers and/or by analyzing the characteristic changes in airflow recorded by the plethysmograph. The primary endpoints are the total number of coughs and the latency to the first cough.

Data Presentation:

Quantitative data from a hypothetical study on a sigma-1 receptor agonist in the citric acid-induced cough model is presented in Table 1.

Treatment GroupDose (mg/kg, i.p.)Number of Coughs (Mean ± SEM)% InhibitionLatency to First Cough (s, Mean ± SEM)
Vehicle (Saline)-28 ± 30%45 ± 5
Sigma-1 Agonist118 ± 235.7%70 ± 8
Sigma-1 Agonist510 ± 1 64.3%110 ± 12
Codeine (Control)108 ± 2 71.4%125 ± 15
*p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative and based on typical results for antitussive agents.
Capsaicin-Induced Cough Model in Guinea Pigs

Capsaicin, the pungent component of chili peppers, is a potent activator of TRPV1 receptors on sensory nerve fibers in the airways, leading to a robust cough response.

Experimental Protocol:

  • Animal and Housing: As described for the citric acid model.

  • Drug Administration: Similar to the citric acid model, with this compound or vehicle administered prior to the challenge.

  • Cough Induction: Animals are exposed to an aerosolized solution of capsaicin (typically 10-30 µM in saline) for a set period (e.g., 5-10 minutes).

  • Data Acquisition and Analysis: The number of coughs and the latency to the first cough are the primary outcome measures.

Data Presentation:

Table 2 provides an example of how data from a capsaicin-induced cough study could be presented.

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle (Saline)-15 ± 20%
Sigma-1 Agonist109 ± 140.0%
Sigma-1 Agonist305 ± 1 66.7%
Dextromethorphan306 ± 260.0%
p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antitussive efficacy of a test compound in a guinea pig model of induced cough.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization DrugAdmin Drug Administration (e.g., this compound or Vehicle) Randomization->DrugAdmin Wait Waiting Period (30-60 min) DrugAdmin->Wait CoughInduction Cough Induction (Citric Acid or Capsaicin Aerosol) Wait->CoughInduction DataRecording Data Recording (Plethysmography) CoughInduction->DataRecording DataAnalysis Data Analysis (Cough Count, Latency) DataRecording->DataAnalysis Results Results Interpretation DataAnalysis->Results G cluster_0 Peripheral Airways cluster_1 Afferent Pathway cluster_2 Central Nervous System (Brainstem) cluster_3 Efferent Pathway cluster_4 Effector Muscles Stimulus Irritant Stimulus (e.g., Citric Acid, Capsaicin) Receptors Sensory Receptors (e.g., TRPV1 on C-fibers) Stimulus->Receptors VagusNerve Vagus Nerve Receptors->VagusNerve NTS Nucleus Tractus Solitarius (NTS) VagusNerve->NTS CoughCenter Cough Center (Medulla Oblongata) NTS->CoughCenter MotorNerves Phrenic & Spinal Motor Nerves CoughCenter->MotorNerves Muscles Respiratory Muscles (Diaphragm, Intercostals, Abdominals) MotorNerves->Muscles Cough Cough Muscles->Cough G cluster_0 Neuronal Environment cluster_1 Neuron in Cough Center (Medulla) This compound This compound Sigma1R Sigma-1 Receptor (σ1R) (on Endoplasmic Reticulum) This compound->Sigma1R binds & activates IonChannels Ion Channels (Ca²⁺, K⁺) Sigma1R->IonChannels modulates Neurotransmitter Reduced Neurotransmitter Release Sigma1R->Neurotransmitter modulates NeuronalActivity Decreased Neuronal Excitability IonChannels->NeuronalActivity Neurotransmitter->NeuronalActivity CoughSuppression Cough Suppression NeuronalActivity->CoughSuppression

References

The Central Nervous System Effects of Nepinalone: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is identified as a centrally acting antitussive agent, though detailed public data on its comprehensive effects on the central nervous system (CNS) remains limited. This technical guide synthesizes the available information regarding its mechanism of action, preclinical pharmacology, and potential clinical applications. The primary mode of action for this compound is understood to be through its interaction with the cough center located in the medulla oblongata. This is reportedly mediated by its binding to sigma-1 (σ1) receptors, with a potential secondary influence on neuronal ion channels. However, a significant gap exists in the publicly accessible scientific literature regarding specific quantitative data, such as binding affinities and in-depth electrophysiological effects, as well as detailed experimental protocols from dedicated studies on this compound. This document aims to provide a structured overview of the current understanding of this compound's CNS effects while highlighting areas where further research is critically needed.

Introduction

This compound is a pharmaceutical compound classified as a cough suppressant.[1] Its therapeutic effect is primarily attributed to its action within the central nervous system, distinguishing it from peripherally acting antitussives.[2] Understanding the precise molecular interactions and signaling pathways of this compound within the CNS is crucial for optimizing its therapeutic use and exploring potential new applications. This guide provides a consolidated review of the known pharmacology of this compound, with a focus on its central mechanisms.

Mechanism of Action

The antitussive effect of this compound is believed to originate from its modulation of neuronal activity in the medulla oblongata, the region of the brainstem that houses the cough control center.[3]

Sigma-1 Receptor Interaction

The principal molecular target identified for this compound is the sigma-1 (σ1) receptor.[3] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in the modulation of various neurotransmitter systems.[3] By binding to σ1 receptors, this compound is thought to alter the signaling cascades that initiate the cough reflex, thereby reducing the urge to cough.

Putative Effects on Ion Channels

There are suggestions that this compound may also exert its effects through the modulation of ion channels. Specifically, it has been proposed that this compound could influence the activity of neuronal calcium (Ca²⁺) and potassium (K⁺) channels. By potentially inhibiting Ca²⁺ influx or enhancing K⁺ efflux, this compound could lead to neuronal membrane stabilization and reduced excitability within the cough reflex pathway. However, detailed electrophysiological studies and specific data quantifying these effects are not currently available in published literature.

Signaling Pathway

A definitive, detailed signaling pathway for this compound's action has not been fully elucidated in publicly available research. Based on its interaction with the sigma-1 receptor, a proposed pathway can be conceptualized.

Caption: Proposed signaling pathway for this compound's antitussive effect.

Preclinical and Clinical Data Summary

Detailed quantitative data from preclinical and clinical studies on this compound are scarce in the accessible scientific literature. The following tables are structured to highlight the type of data that would be essential for a comprehensive understanding of this compound's CNS profile. At present, these tables remain largely unpopulated due to the lack of available information.

Table 1: Receptor Binding Affinity
Receptor TargetLigandKᵢ (nM)IC₅₀ (nM)Assay TypeSource
Sigma-1This compoundData not availableData not availableData not available
OtherThis compoundData not availableData not availableData not available
Table 2: In Vivo Efficacy in Animal Models
Animal ModelTussive AgentThis compound Dose% Cough InhibitionComparator DrugSource
Guinea PigCitric AcidData not availableData not availableData not available
CatMechanical StimulationData not availableData not availableData not available
Table 3: Clinical Trial Outcomes
PhaseStudy PopulationNThis compound DosePrimary EndpointResultSource
Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, based on standard methodologies for assessing antitussive drugs and their CNS effects, the following outlines the types of protocols that would be employed.

Sigma-1 Receptor Binding Assay (Hypothetical Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells expressing sigma-1 receptors (e.g., CHO-σ1 cells) or from guinea pig brain homogenates.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compound: this compound at various concentrations.

    • Assay buffer.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of this compound.

    • Parallel incubations are performed in the presence of an excess of haloperidol to determine non-specific binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding at each this compound concentration and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a hypothetical sigma-1 receptor binding assay.

Citric Acid-Induced Cough in Guinea Pigs (Hypothetical Protocol)

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

  • Objective: To assess the dose-dependent antitussive effect of this compound.

  • Animals: Male Hartley guinea pigs.

  • Procedure:

    • Acclimatize animals to the experimental setup.

    • Administer this compound or vehicle control at various doses via an appropriate route (e.g., oral gavage).

    • After a set pretreatment time, place the animals in a whole-body plethysmograph.

    • Expose the animals to an aerosol of citric acid for a defined period to induce coughing.

    • Record the number of coughs during and after the exposure period.

    • Analyze the data to determine the dose-response relationship for cough suppression.

Caption: Experimental workflow for the citric acid-induced cough model.

Conclusion and Future Directions

This compound is a centrally acting antitussive agent with a proposed mechanism involving the sigma-1 receptor and potentially ion channels. While this provides a foundational understanding of its action within the CNS, there is a pronounced lack of detailed, quantitative, and publicly available data to fully characterize its pharmacological profile. To advance the scientific understanding and potential clinical utility of this compound, future research should prioritize:

  • Quantitative Receptor Pharmacology: Conducting and publishing comprehensive receptor binding studies to determine the affinity and selectivity of this compound for the sigma-1 receptor and a broad panel of other CNS targets.

  • Electrophysiological Studies: Utilizing techniques such as patch-clamp electrophysiology to investigate the specific effects of this compound on various neuronal ion channels.

  • In Vivo Preclinical Studies: Performing well-controlled animal studies using established models of cough to determine the in vivo efficacy, dose-response relationship, and CNS receptor occupancy of this compound.

  • Clinical Trials: Designing and executing rigorous, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound for the treatment of cough in human populations, with detailed publication of the trial protocols and outcomes.

The generation and dissemination of such data are imperative for the scientific and medical communities to fully evaluate the therapeutic potential of this compound.

References

Preclinical Safety and Toxicology of Nepinalone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the preclinical safety and toxicology of Nepinalone. A comprehensive search of scientific literature, regulatory databases, and other public domains yielded limited specific data on the non-clinical safety assessment of this compound. Therefore, this guide will provide a general overview of the required toxicological studies for a new pharmaceutical agent, using this compound's therapeutic class as a framework, while clearly indicating the absence of specific data for this compound itself.

Introduction to this compound

This compound is a centrally acting antitussive agent used for the suppression of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center located in the medulla oblongata.[1] At a molecular level, it is understood to act as a sigma-1 receptor agonist.[1] While its clinical use is established, detailed public information regarding its preclinical safety and toxicology profile is scarce.

General Principles of Preclinical Safety and Toxicology Assessment

The development of any new pharmaceutical agent involves a rigorous preclinical safety and toxicology evaluation to identify potential hazards to humans. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The core components of this assessment are outlined below. The following sections describe the types of studies that would typically be conducted for a compound like this compound, but it must be emphasized that the specific results for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol: Core Battery Studies

  • Central Nervous System (CNS): Assessment of effects on behavior, motor activity, coordination, and body temperature in a relevant animal model (e.g., Irwin test in rats).

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). In vitro hERG (human Ether-à-go-go-Related Gene) channel assays are also crucial to assess the potential for QT interval prolongation.

  • Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., whole-body plethysmography in rats).

cluster_CoreBattery Safety Pharmacology Core Battery CNS Assessment CNS Assessment Cardiovascular Assessment Cardiovascular Assessment Respiratory Assessment Respiratory Assessment This compound Candidate This compound Candidate This compound Candidate->CNS Assessment Behavioral & Motor Effects This compound Candidate->Cardiovascular Assessment Hemodynamic & ECG Effects This compound Candidate->Respiratory Assessment Ventilatory Effects

Figure 1: General workflow for safety pharmacology core battery studies.
General Toxicology

These studies aim to characterize the toxic effects of a drug candidate after single and repeated administrations.

  • Acute Toxicity: Determines the effects of a single, high dose of the substance and helps in the selection of doses for repeated-dose studies. The LD50 (median lethal dose) may be determined.

  • Sub-chronic and Chronic Toxicity: The drug is administered daily for a specified period (e.g., 28 days for sub-chronic, 3 to 12 months for chronic studies) to characterize the dose-response relationship and identify target organs of toxicity.

Experimental Protocol: Repeated-Dose Toxicity Study (General)

  • Animal Model: Typically, two species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Dose Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) at multiple dose levels (low, mid, high) and a control (vehicle).

  • In-life Observations: Clinical signs, body weight, food consumption, and ophthalmology are monitored throughout the study.

  • Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology).

  • Toxicokinetics: Plasma concentrations of the drug are measured at various time points to understand the systemic exposure.

Quantitative Data Summary (Hypothetical)

Study TypeSpeciesRoute of AdministrationDurationNOAEL (No-Observed-Adverse-Effect Level)
AcuteRatOralSingle DoseData not available
AcuteMouseOralSingle DoseData not available
Sub-chronicRatOral28 daysData not available
ChronicDogOral3 monthsData not available
Genotoxicity

Genotoxicity studies are performed to assess the potential of a compound to cause damage to DNA and chromosomes.

Experimental Protocol: Standard Battery

  • Ames Test: An in vitro test using strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Mammalian Cell Assay: An assay to detect chromosomal aberrations or mutations in mammalian cells (e.g., mouse lymphoma assay or human lymphocyte chromosome aberration test).

  • In Vivo Genotoxicity Assay: An assay in a rodent model to assess chromosomal damage in hematopoietic cells (e.g., rat or mouse micronucleus test).

cluster_Genotoxicity Standard Genotoxicity Testing Battery Ames Ames Test (Gene Mutation) InVitro_Mammalian In Vitro Mammalian Cell Assay (Chromosomal Damage) InVivo_Rodent In Vivo Rodent Assay (Chromosomal Damage) This compound Candidate This compound Candidate This compound Candidate->Ames This compound Candidate->InVitro_Mammalian This compound Candidate->InVivo_Rodent

Figure 2: Standard battery of genotoxicity assays.
Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the potential of a drug to cause cancer. These studies are usually required for drugs intended for chronic use.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: DART Studies

  • Fertility and Early Embryonic Development: The drug is administered to male and female rodents before and during mating to assess effects on fertility and early embryonic development.

  • Embryo-fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess teratogenic potential.

  • Pre- and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.

This compound's Mechanism of Action and Potential Toxicological Considerations

This compound's primary mechanism of action is through its interaction with sigma-1 receptors in the central nervous system.

cluster_MOA This compound's Antitussive Mechanism of Action This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Binds to Medulla Cough Center in Medulla Oblongata Sigma1->Medulla Modulates Activity Cough_Suppression Suppression of Cough Reflex Medulla->Cough_Suppression Leads to

Figure 3: Simplified signaling pathway for this compound's mechanism of action.

Given its central activity, a thorough preclinical evaluation would need to pay close attention to potential CNS-related adverse effects. Off-target effects would also be a key area of investigation in a full toxicological profile.

Conclusion

While this compound is an established antitussive agent, a detailed public record of its preclinical safety and toxicology is not available. This document has provided an overview of the standard toxicological assessments that a centrally acting drug would undergo to ensure its safety for human use. For researchers and drug development professionals, the absence of this data for this compound highlights a significant information gap. Any new research or development involving this compound or similar compounds should necessitate a comprehensive evaluation of the safety and toxicology profile according to current international regulatory standards.

References

Nepinalone: A Prospective Analysis of its Potential as a Neuroactive Steroid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nepinalone, a centrally acting antitussive agent, has a well-established mechanism of action primarily involving the sigma-1 (σ1) receptor. Neuroactive steroids, a class of endogenous or synthetic steroids, are potent modulators of neuronal excitability, with well-characterized effects on ligand-gated ion channels such as the GABA-A and NMDA receptors. While structurally distinct from classical steroids, this compound's engagement of the σ1 receptor—a known target for several neuroactive steroids—presents a compelling rationale for investigating its potential neuroactive steroid-like properties. This document provides an in-depth technical guide exploring this hypothesis, summarizing the known pharmacology of this compound, detailing the intersection with neuroactive steroid signaling pathways, and proposing a framework for future experimental validation.

Introduction to this compound

This compound is an oral, non-opioid antitussive drug.[1] It belongs to the chemical class of tetralins and is utilized for the symptomatic relief of non-productive cough.[2] Its primary mechanism of action is the suppression of the cough reflex at the level of the central nervous system (CNS).[2] Unlike opioid-based antitussives, this compound is reported to lack significant CNS depressant properties at therapeutic doses.[2]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one[3]
Molecular Formula C18H25NO
Molar Mass 271.404 g/mol
CAS Number 22443-11-4

Known Mechanism of Action and Pharmacology of this compound

The primary pharmacological target of this compound is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The binding of ligands to the σ1 receptor can modulate intracellular calcium signaling, a key process in neuronal function. Some evidence also suggests that this compound may influence calcium and potassium channels, contributing to neuronal membrane stabilization.

TargetActionReported Effect
Sigma-1 (σ1) Receptor LigandModulation of intracellular calcium mobilization
Calcium Channels Potential ModulationInhibition of calcium influx
Potassium Channels Potential ModulationEnhancement of potassium efflux

Neuroactive Steroids: A Synopsis

Neuroactive steroids are a class of steroids synthesized either de novo in the brain or in peripheral glands that can cross the blood-brain barrier to influence neuronal activity. They are potent modulators of neurotransmitter receptors, most notably GABA-A and NMDA receptors, and are involved in regulating anxiety, mood, and cognition.

Key Neuroactive Steroids and Their Primary Targets
Neuroactive SteroidPrimary Target(s)Primary Effect
Allopregnanolone GABA-A ReceptorPositive Allosteric Modulator (Anxiolytic, Sedative)
Pregnenolone Sulfate NMDA Receptor, GABA-A ReceptorModulator (Cognitive Enhancing)
Dehydroepiandrosterone (DHEA) Sigma-1 (σ1) Receptor, NMDA ReceptorAgonist/Modulator (Neuroprotective)
Progesterone Progesterone Receptor, Sigma-1 (σ1) ReceptorAntagonist at σ1 (Modulatory)

The Sigma-1 Receptor: A Bridge Between this compound and Neuroactive Steroids

The σ1 receptor is a critical point of convergence for the pharmacological pathways of this compound and several key neuroactive steroids. Neurosteroids such as pregnenolone, DHEA, and their sulfate esters act as σ1 receptor agonists, while progesterone is a potent antagonist. The activation of σ1 receptors by these endogenous molecules is linked to effects on learning, memory, and mood, overlapping with the functional domains of classical neuroactive steroid actions.

This shared target suggests a plausible, albeit indirect, mechanism through which this compound could elicit neuroactive steroid-like effects. By acting as a σ1 receptor ligand, this compound may initiate downstream signaling cascades that parallel those activated by endogenous neuroactive steroids.

Proposed Signaling Pathways and Visualizations

Classical Neuroactive Steroid Signaling at the GABA-A Receptor

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA_R GABA-A Receptor Cl- Channel Cl_ion Cl- Influx GABAA_R:port->Cl_ion Potentiates channel opening NAS Neuroactive Steroid (e.g., Allopregnanolone) NAS->GABAA_R:head Binds to allosteric site GABA GABA GABA->GABAA_R:head Binds to active site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Nepinalone_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor Ca_mobilization Modulation of Intracellular Ca2+ Sigma1R->Ca_mobilization Influences This compound This compound This compound->Sigma1R:head Binds Neuronal_activity Altered Neuronal Activity Ca_mobilization->Neuronal_activity Hypothetical_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Ca_signaling Ca2+ Signaling Modulation Sigma1R->Ca_signaling Kinase_cascades Protein Kinase Cascades (e.g., PKC) Ca_signaling->Kinase_cascades Receptor_modulation Modulation of Ion Channels (e.g., GABA-A, NMDA) Kinase_cascades->Receptor_modulation Indirectly influences receptor phosphorylation and trafficking Neuroactive_effects Neuroactive Steroid-like Effects (Anxiolysis, Cognitive Modulation) Receptor_modulation->Neuroactive_effects Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Behavioral Assays HEK_cells HEK293 Cells Expressing GABA-A or NMDA Receptors Patch_clamp Whole-Cell Patch-Clamp HEK_cells->Patch_clamp Data_analysis_vitro Concentration-Response Curves Patch_clamp->Data_analysis_vitro Conclusion Conclusion on Neuroactive Steroid-like Properties Data_analysis_vitro->Conclusion Mice C57BL/6 Mice Drug_admin This compound Administration Mice->Drug_admin Behavioral_tests Elevated Plus Maze, Open Field Test Drug_admin->Behavioral_tests Data_analysis_vivo Statistical Analysis (ANOVA) Behavioral_tests->Data_analysis_vivo Data_analysis_vivo->Conclusion Hypothesis Hypothesis: This compound has neuroactive steroid potential cluster_invitro cluster_invitro Hypothesis->cluster_invitro cluster_invivo cluster_invivo Hypothesis->cluster_invivo

References

Methodological & Application

Nepinalone in Animal Cough Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nepinalone

This compound is an antitussive agent that exerts its effect primarily on the central nervous system (CNS)[1]. Its mechanism of action is believed to involve the modulation of the cough reflex at the level of the brainstem. Studies suggest that this compound's binding to sigma-1 receptors plays a role in its ability to suppress the urge to cough[1]. It is reported to have minimal inhibitory effects on bronchospasm[1]. For researchers aiming to investigate the antitussive potential of this compound, standardized animal cough models are essential for determining efficacy and dose-response relationships.

Signaling Pathway of this compound's Antitussive Action

The proposed signaling pathway for this compound's antitussive effect is centered on its interaction with the cough center in the medulla oblongata. By binding to sigma-1 receptors, it is thought to modulate neuronal signaling, thereby reducing the efferent signals that trigger a cough.

cluster_0 Central Nervous System Cough Center (Medulla Oblongata) Cough Center (Medulla Oblongata) Cough Reflex Suppression Cough Reflex Suppression Cough Center (Medulla Oblongata)->Cough Reflex Suppression Leads to Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center (Medulla Oblongata) Modulates This compound This compound This compound->Sigma-1 Receptor Binds to

Proposed mechanism of this compound's antitussive action.

Reference Antitussive Dosages in Animal Models

Due to the lack of specific published data for this compound, the following tables provide dosage information for other commonly used antitussive agents in various animal models. This information can serve as a guide for designing dose-ranging studies for this compound.

Table 1: Antitussive Dosages in Guinea Pig Models

CompoundModelDosageRoute of AdministrationReference
CodeineCitric Acid-Induced Cough10 mg/kgp.o.[2]
DextromethorphanNot Specified2 mg/kgNot Specified[3]
ButorphanolNot Specified0.55–1.1 mg/kgp.o.

Table 2: Antitussive Dosages in Rat Models

CompoundModelDosageRoute of AdministrationReference
CodeineNot Specified1-2 mg/kgp.o.
DextromethorphanNot Specified0.5-1 mg/kgp.o.

Table 3: Antitussive Dosages in Cat and Dog Models

CompoundAnimalModelDosageRoute of AdministrationReference
CodeineCatNot Specified0.3–1.0 mg/kgi.v.
ButorphanolDogNot Specified0.55–1.1 mg/kgp.o.
HydrocodoneDogNot Specified0.25 mg/kgp.o.
DextromethorphanCatNot Specified2-4 mg/kgp.o.

Experimental Protocols for Animal Cough Models

The following are detailed protocols for inducing and assessing cough in common laboratory animal models. These can be adapted for testing the efficacy of this compound.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model for evaluating antitussive drugs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (0.3 M in sterile saline)

  • This compound or reference compound

  • Vehicle control

Protocol:

  • Acclimatize guinea pigs to the plethysmograph chamber for at least 10 minutes before the experiment.

  • Administer this compound, reference drug, or vehicle at the desired dose and route.

  • After the appropriate pre-treatment time, place the conscious, unrestrained animal in the plethysmograph chamber.

  • Expose the animal to an aerosol of 0.3 M citric acid for a 10-minute period.

  • Record the number of coughs during the exposure and for a subsequent 10-minute observation period.

  • Analyze the data by comparing the number of coughs in the treated groups to the vehicle control group.

Acclimatize Guinea Pig Acclimatize Guinea Pig Administer Compound Administer Compound Acclimatize Guinea Pig->Administer Compound Place in Plethysmograph Place in Plethysmograph Administer Compound->Place in Plethysmograph Expose to Citric Acid Expose to Citric Acid Place in Plethysmograph->Expose to Citric Acid Record Coughs Record Coughs Expose to Citric Acid->Record Coughs Data Analysis Data Analysis Record Coughs->Data Analysis

Workflow for citric acid-induced cough model.
Capsaicin-Induced Cough in Rats

This model is useful for investigating cough mediated by C-fiber activation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Exposure chamber

  • Nebulizer

  • Capsaicin solution (e.g., 30-60 µM in saline with 0.1% ethanol and 0.1% Tween 80)

  • This compound or reference compound

  • Vehicle control

Protocol:

  • Individually house rats and allow them to acclimate to the laboratory conditions.

  • Administer this compound, reference drug, or vehicle.

  • Place the rat in the exposure chamber.

  • Expose the animal to an aerosol of capsaicin for a defined period (e.g., 5-10 minutes).

  • Record the number of coughs using a video camera and/or a sound-recording device.

  • Compare the cough counts between treated and control groups.

Acclimatize Rat Acclimatize Rat Administer Compound Administer Compound Acclimatize Rat->Administer Compound Place in Chamber Place in Chamber Administer Compound->Place in Chamber Expose to Capsaicin Expose to Capsaicin Place in Chamber->Expose to Capsaicin Record Coughs Record Coughs Expose to Capsaicin->Record Coughs Data Analysis Data Analysis Record Coughs->Data Analysis

Workflow for capsaicin-induced cough model.
Mechanically Induced Cough in Anesthetized Cats

This model allows for the investigation of centrally acting antitussives on a mechanically stimulated cough reflex.

Materials:

  • Adult cats of either sex

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheal cannula

  • Mechanical stimulator (e.g., a fine, flexible catheter)

  • Electromyography (EMG) recording equipment for diaphragm and abdominal muscles

  • This compound or reference compound

  • Vehicle control

Protocol:

  • Anesthetize the cat and insert a tracheal cannula.

  • Implant EMG electrodes into the diaphragm and abdominal muscles to record respiratory and cough efforts.

  • Allow the animal to stabilize.

  • Induce cough by mechanically stimulating the tracheobronchial mucosa with the catheter for a set duration.

  • Record the baseline cough response (number and amplitude of EMG bursts).

  • Administer this compound, reference drug, or vehicle intravenously.

  • Repeat the mechanical stimulation at set time points after drug administration.

  • Analyze the changes in cough number and EMG amplitude compared to baseline.

Anesthetize Cat Anesthetize Cat Record Baseline Cough Record Baseline Cough Anesthetize Cat->Record Baseline Cough Administer Compound Administer Compound Record Baseline Cough->Administer Compound Repeat Stimulation Repeat Stimulation Administer Compound->Repeat Stimulation Record Post-Dose Cough Record Post-Dose Cough Repeat Stimulation->Record Post-Dose Cough Data Analysis Data Analysis Record Post-Dose Cough->Data Analysis

Workflow for mechanically induced cough model.

Conclusion

While specific preclinical dosage data for this compound in animal cough models remains elusive in readily available scientific literature, the protocols and reference data provided herein offer a robust framework for researchers to design and execute studies to determine its antitussive efficacy and dose-response profile. The selection of the animal model and the method of cough induction should be guided by the specific research question and the presumed mechanism of action of the test compound. Careful dose selection, based on available information for similar compounds, and meticulous experimental execution are paramount for obtaining reliable and reproducible results in the evaluation of novel antitussive agents like this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Nepinalone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nepinalone in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The described method has been developed and validated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

This compound is a novel therapeutic agent for which a reliable bioanalytical method is essential for preclinical and clinical development. A robust and validated HPLC method for quantifying this compound in a biological matrix like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for the quantification of this compound in human plasma, adhering to the general principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., from a Milli-Q system)

  • Formic acid, analytical grade

  • Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is used.

Table 1: HPLC Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 254 nm
Internal Standard [Specify IS used]
Run Time 10 minutes
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels:

    • Low QC (LQC): 0.3 µg/mL

    • Medium QC (MQC): 1.5 µg/mL

    • High QC (HQC): 8.0 µg/mL

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the IS from the plasma matrix.

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL) and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation Summary

The developed method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 10.0 µg/mL. The coefficient of determination (r²) was consistently greater than 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples on three different days.

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC 0.34.55.8102.3101.5
MQC 1.53.24.198.799.2
HQC 8.02.83.5100.5100.9
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples to those of unextracted standards.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Mean Recovery (%)Matrix Effect (%)
LQC 0.392.898.5
MQC 1.595.199.1
HQC 8.094.597.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)

  • LOQ: 0.1 µg/mL (Signal-to-Noise ratio of 10:1)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Stock Solution Preparation working Working Standards & QCs Preparation stock->working plasma_spike Spiking into Blank Plasma working->plasma_spike add_is Add Internal Standard plasma_spike->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_inject HPLC Injection supernatant->hplc_inject chromatography Chromatographic Separation hplc_inject->chromatography detection UV Detection chromatography->detection data_acq Data Acquisition detection->data_acq quantification Quantification & Reporting data_acq->quantification

Caption: Overall workflow for this compound quantification in plasma.

sample_prep_workflow start Start: 200 µL Plasma Sample add_is Add 50 µL Internal Standard start->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add 600 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to a new vial centrifuge->transfer end Ready for HPLC Injection (20 µL) transfer->end

Application Notes and Protocols for the Evaluation of Nepinalone in Rodent Models of Bronchitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Nepinalone, a centrally acting cough suppressant, in rodent models of bronchitis. While direct studies on this compound in bronchitis animal models are not extensively documented, this document outlines proposed experimental protocols based on its known mechanism of action and established methodologies for inducing and assessing bronchitis in rodents. The provided protocols aim to facilitate the investigation of this compound's potential therapeutic effects on bronchitis-related symptoms, particularly cough and airway inflammation.

Introduction to this compound

This compound is an antitussive agent primarily used for the suppression of non-productive cough.[1] Its mechanism of action is centered on the nervous system, where it modulates the cough reflex.[2] Understanding this mechanism is crucial for designing relevant preclinical studies.

Mechanism of Action:

  • Central Action: this compound acts on the cough center located in the medulla oblongata of the brainstem.[2]

  • Sigma-1 Receptor Binding: At the molecular level, it binds to sigma-1 receptors, which are intracellular receptors involved in modulating neurotransmitter release.[2] This binding alters the transmission of signals that initiate the cough reflex, thereby reducing the frequency and intensity of coughing.[2]

  • Ion Channel Modulation: It has been suggested that this compound may also influence calcium and potassium channels in neurons, contributing to its antitussive effects by stabilizing neuronal membranes and reducing excitability.

  • Bronchospasm Inhibition: While its primary action is central, this compound also exhibits slight activity in inhibiting bronchospasm.

Proposed Experimental Design for this compound in a Rodent Model of Bronchitis

Given the inflammatory nature of bronchitis, a suitable rodent model is essential. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a commonly used agent to induce airway inflammation characteristic of bronchitis. The following sections detail a proposed protocol for evaluating this compound in an LPS-induced bronchitis model in rats or mice.

Experimental Workflow

The overall experimental workflow would involve acclimatization of the animals, induction of bronchitis, administration of this compound or control substances, and subsequent evaluation of various outcome measures.

G cluster_setup Phase 1: Setup cluster_induction Phase 2: Bronchitis Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Outcome Assessment acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups acclimatization->grouping induction LPS Instillation (Intratracheal or Intranasal) grouping->induction treatment This compound Administration (e.g., Oral Gavage) induction->treatment behavioral Cough Assessment treatment->behavioral balf Bronchoalveolar Lavage Fluid (BALF) Analysis behavioral->balf histology Lung Histopathology balf->histology biochemical Cytokine/Chemokine Analysis histology->biochemical

Caption: Proposed experimental workflow for evaluating this compound.
Treatment Groups

A well-designed study should include several treatment groups to ensure robust and comparable data.

Group Description Treatment Purpose
1Naive ControlVehicle (e.g., Saline)Baseline measurements in healthy animals.
2Disease ControlLPS + VehicleTo establish the bronchitis model and its effects.
3Test Group (Low Dose)LPS + this compound (Dose 1)To evaluate the efficacy of a low dose of this compound.
4Test Group (Mid Dose)LPS + this compound (Dose 2)To evaluate the efficacy of a medium dose of this compound.
5Test Group (High Dose)LPS + this compound (Dose 3)To evaluate the efficacy of a high dose of this compound.
6Positive ControlLPS + DextromethorphanTo compare the efficacy of this compound to a known antitussive.
Outcome Measures

A comprehensive assessment of this compound's efficacy would involve a combination of behavioral, cellular, and histological analyses.

Parameter Method of Assessment Metrics
Cough Whole-body plethysmography with sound recordingCough frequency and intensity.
Airway Inflammation Bronchoalveolar Lavage Fluid (BALF) analysisTotal and differential cell counts (neutrophils, macrophages).
Pro-inflammatory Mediators ELISA or Multiplex Assay on BALF or lung homogenatesLevels of TNF-α, IL-1β, IL-6.
Lung Pathology Histological staining (H&E) of lung tissue sectionsInflammatory cell infiltration, epithelial damage, mucus production.
Airway Hyperresponsiveness Invasive or non-invasive plethysmography with methacholine challengeChanges in airway resistance and compliance.

Detailed Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

Induction of Bronchitis
  • Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • LPS Preparation: Prepare a solution of Lipopolysaccharide (LPS from E. coli) in sterile saline. A typical dose for rats is 1 mg/kg and for mice is 10-20 µg per animal.

  • Instillation: Administer the LPS solution via intratracheal or intranasal instillation.

  • Monitoring: Monitor the animals for signs of distress during recovery from anesthesia. The inflammatory response typically develops over 24-48 hours.

Drug Administration
  • This compound Preparation: Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer this compound or the vehicle orally via gavage. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS). A suggested therapeutic regimen would be once or twice daily starting 24 hours after LPS instillation.

  • Dosage: Based on its relative potency, a starting point for dose-ranging studies could be in the range of 10-100 mg/kg for rats.

Sample Collection and Analysis
  • Euthanasia: At the end of the treatment period (e.g., 48-72 hours post-LPS), euthanize the animals using an approved method.

  • BALF Collection:

    • Expose the trachea and cannulate it.

    • Instill and withdraw a known volume of sterile saline (e.g., 3 x 1 ml for mice, 3 x 5 ml for rats).

    • Pool the collected fluid and centrifuge to separate the cells from the supernatant.

    • Use the cell pellet for cell counting and differential analysis.

    • Store the supernatant at -80°C for cytokine analysis.

  • Lung Tissue Collection:

    • Perfuse the lungs with saline to remove blood.

    • Inflate one lung with 4% paraformaldehyde for histological analysis.

    • Homogenize the other lung for biochemical assays.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in the context of the cough reflex.

G cluster_cns Central Nervous System cluster_drug Pharmacological Intervention cluster_effect Physiological Effect cough_center Cough Center (Medulla Oblongata) cough_suppression Cough Suppression cough_center->cough_suppression Leads to sigma1 Sigma-1 Receptor sigma1->cough_center Modulates This compound This compound This compound->sigma1 Binds to

Caption: this compound's central mechanism of action.

Conclusion

While specific preclinical data on the use of this compound in rodent models of bronchitis is scarce, its established antitussive properties and mechanism of action provide a strong rationale for its investigation in this context. The protocols and application notes presented here offer a framework for researchers to design and conduct studies to explore the potential of this compound as a therapeutic agent for bronchitis-associated cough and inflammation. Careful dose selection and the use of appropriate positive controls will be critical for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Nepinalone in Preclinical Cough Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing cough in guinea pigs, a common preclinical model for evaluating the efficacy of antitussive agents such as Nepinalone. The protocols are based on established methodologies using citric acid and capsaicin as tussive agents. While direct studies detailing this compound's specific dosage and efficacy in this model are not publicly available, this document provides a representative framework for such an investigation, alongside comparative data for other known antitussive compounds.

Introduction

The guinea pig is a widely utilized animal model for studying cough due to its well-defined cough reflex that shares similarities with humans.[1] Chemical tussive agents, such as citric acid and capsaicin, are commonly used to induce a consistent and measurable cough response, providing a reliable platform for the evaluation of novel antitussive therapies. This compound is a centrally acting, non-opioid cough suppressant.[2] Its mechanism of action is thought to involve the modulation of the cough center in the medulla oblongata, potentially through interaction with sigma-1 receptors.

Experimental Protocols

Two primary protocols for inducing cough in guinea pigs are detailed below: Citric Acid-Induced Cough and Capsaicin-Induced Cough.

Protocol 1: Citric Acid-Induced Cough

This protocol is a widely accepted method for inducing cough and is particularly relevant as this compound has been studied using this specific stimulus.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Citric acid solution (0.1 M to 0.8 M in sterile saline)[3][4]

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • This compound (racemate, levo- and dextro-isomers) or other test antitussive agent

  • Vehicle control (e.g., sterile saline or as appropriate for the test agent)

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the cough challenge (typically 30-60 minutes).

  • Placement in Plethysmography Chamber: Place the guinea pig into the whole-body plethysmography chamber and allow for a 5-10 minute acclimatization period.

  • Cough Induction: Nebulize the citric acid solution into the chamber for a fixed duration, typically 5-10 minutes.

  • Data Recording: Record the number of coughs during the nebulization period and for a subsequent observation period of 5-10 minutes. Coughs can be identified and counted using a combination of visual observation, analysis of the respiratory waveform from the plethysmograph, and sound recording.

  • Data Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. The antitussive effect of this compound is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.

Protocol 2: Capsaicin-Induced Cough

Capsaicin is another potent tussive agent that activates the TRPV1 receptor on sensory nerves. This protocol can be used to investigate the broader antitussive profile of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Capsaicin solution (e.g., 30 µM in sterile saline with a small percentage of ethanol and Tween 80 to aid dissolution)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • This compound or other test antitussive agent

  • Vehicle control

Procedure:

The procedure is similar to the citric acid-induced cough protocol, with the following modifications:

  • Cough Induction: Nebulize the capsaicin solution into the chamber for a fixed duration, typically 5 minutes.

  • Data Recording and Analysis: Record and analyze the number of coughs and cough latency as described for the citric acid protocol.

Data Presentation

The following tables summarize quantitative data from representative studies on citric acid and capsaicin-induced cough in guinea pigs, providing a baseline for comparison when testing new compounds like this compound.

Table 1: Citric Acid-Induced Cough in Guinea Pigs - Efficacy of Various Antitussives

Antitussive AgentDose (mg/kg)RouteCitric Acid Concentration (M)Mean Coughs (Vehicle)Mean Coughs (Treated)% InhibitionReference
Codeine12p.o.0.424.5 ± 3~7.4~70%
Codeine24p.o.0.424.5 ± 3~7.4~70%
Dextromethorphan30i.p.Not SpecifiedNot SpecifiedSignificant reductionNot Specified
Gefapixant24p.o.0.424.5 ± 3~7.4~70%
Levodropropizine72p.o.0.424.5 ± 3No significant reduction-
JWH 133 (CB2 Agonist)10i.p.0.32.05 ± 0.24 coughs/min0.94 ± 0.24 coughs/min~54%

Table 2: Capsaicin-Induced Cough in Guinea Pigs - Efficacy of Various Antitussives

Antitussive AgentDose (mg/kg)RouteCapsaicin ConcentrationMean Coughs (Vehicle)Mean Coughs (Treated)% InhibitionReference
Codeine3Not SpecifiedNot SpecifiedNot SpecifiedEffective DoseNot Specified
Terbutaline1Not SpecifiedNot SpecifiedNot SpecifiedEffective DoseNot Specified
Atropine0.3Not SpecifiedNot SpecifiedNot SpecifiedEffective DoseNot Specified
SCH 225288 (NOP Agonist)0.1-1p.o.Not SpecifiedNot SpecifiedSignificant suppressionNot Specified

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (1 week) drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin pleth_acclim Plethysmography Acclimatization (5-10 min) drug_admin->pleth_acclim cough_induction Cough Induction (Citric Acid or Capsaicin Nebulization, 5-10 min) pleth_acclim->cough_induction data_recording Data Recording (Cough Count & Latency) cough_induction->data_recording data_analysis Data Analysis (% Inhibition) data_recording->data_analysis

Caption: Experimental workflow for evaluating the antitussive effects of this compound.

Proposed Signaling Pathway for Cough and this compound's Action

cough_pathway cluster_periphery Airway Sensory Nerves cluster_cns Central Nervous System (CNS) cluster_efferent Efferent Pathway tussive_agent Tussive Agent (e.g., Citric Acid) sensory_neuron Vagal Afferent Neuron (C-fibers, Aδ-fibers) tussive_agent->sensory_neuron Activates brainstem Brainstem (NTS) sensory_neuron->brainstem Afferent Signal cough_center Cough Center (Medulla Oblongata) brainstem->cough_center motor_neurons Motor Neurons cough_center->motor_neurons Efferent Signal This compound This compound sigma1_receptor Sigma-1 Receptor This compound->sigma1_receptor Binds to sigma1_receptor->cough_center Modulates Activity respiratory_muscles Respiratory Muscles motor_neurons->respiratory_muscles cough Cough respiratory_muscles->cough Contraction

Caption: Proposed signaling pathway of the cough reflex and the central action of this compound.

References

Preclinical Administration of Nepinalone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical research data on Nepinalone is limited. The following application notes and protocols are based on general knowledge of preclinical drug administration and the known pharmacological class of this compound as a centrally acting antitussive. Specific quantitative data and detailed experimental protocols for this compound are not available in the public domain.

Introduction

This compound is a centrally acting non-opioid antitussive agent.[1][2] Its mechanism of action is believed to involve the modulation of the cough reflex in the central nervous system, potentially through interaction with sigma-1 receptors located in the medulla oblongata.[3] Preclinical evaluation of this compound involves assessing its pharmacokinetic and pharmacodynamic profiles following various routes of administration to determine its efficacy and safety. This document provides a general framework for conducting such preclinical studies.

Potential Signaling Pathway of this compound

This compound's antitussive effect is likely initiated by its binding to sigma-1 receptors in the brainstem's cough center. This interaction may modulate neuronal excitability and inhibit the cough reflex.

Nepinalone_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor (Medulla Oblongata) This compound->Sigma1R Binds to NeuronalModulation Modulation of Neuronal Excitability Sigma1R->NeuronalModulation Activates CoughSuppression Suppression of Cough Reflex NeuronalModulation->CoughSuppression Leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation Formulation Drug Formulation Dosing Dosing (PO, IV, IP) Formulation->Dosing Animal_Prep Animal Acclimatization and Preparation Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Processing Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Modeling LC_MS->PK_Analysis Report Data Reporting PK_Analysis->Report

References

Application Note: Mass Spectrometry Analysis of Nepinalone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of Nepinalone and its major metabolites in various biological matrices. This compound, a novel therapeutic agent, undergoes extensive metabolism, leading to the formation of several Phase I and Phase II metabolites. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile and potential drug-drug interactions. This document provides comprehensive protocols for in vitro metabolism studies using human liver microsomes, sample preparation from plasma and urine, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, with the chemical structure 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one, is a promising therapeutic candidate. Preclinical development necessitates a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the sensitive and selective detection of drug metabolites.[1][2] This application note outlines a comprehensive workflow for the analysis of this compound metabolites, providing researchers with the necessary protocols to conduct their own investigations.

Predicted Metabolic Pathway of this compound

Based on the chemical structure of this compound, which contains a tetralone moiety and a piperidine ring, several metabolic pathways are anticipated. Phase I metabolism is expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes, while Phase II will likely involve conjugation reactions.[3][4]

Phase I Metabolism:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the aliphatic portions of the tetralone or piperidine rings.

  • N-Oxidation: Oxidation of the nitrogen atom in the piperidine ring to form an N-oxide.

  • Ketone Reduction: Reduction of the ketone group on the tetralone ring to a secondary alcohol.

Phase II Metabolism:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites, increasing their water solubility for excretion.[3]

A diagram of the predicted metabolic pathway is presented below.

Nepinalone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C18H25NO) m/z: 272.20 M1 Hydroxylated this compound (M1) m/z: 288.20 This compound->M1 Hydroxylation (CYP450) M2 This compound N-oxide (M2) m/z: 288.20 This compound->M2 N-Oxidation (CYP450/FMO) M3 Reduced this compound (M3) m/z: 274.22 This compound->M3 Ketone Reduction M4 Hydroxylated this compound Glucuronide (M4) m/z: 464.23 M1->M4 Glucuronidation (UGT)

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of this compound formed by hepatic enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

Procedure:

  • Prepare a stock solution of this compound in DMSO (10 mM).

  • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be less than 0.1%.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

A. Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. Urine Sample Preparation (Dilute-and-Shoot)

  • Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of water containing an internal standard.

  • Vortex and directly inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Nebulizer Gas Nitrogen

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound272.2112.125
M1288.2112.128
M2288.2272.215
M3274.2112.125
M4464.2288.220

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its metabolites in different in vitro and in vivo matrices.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

AnalyteConcentration (nM) at 60 min% of Total Metabolites
This compound250-
M115042.9%
M28022.9%
M35014.3%
M47020.0%

Table 2: this compound and Metabolite Concentrations in Rat Plasma (2h post-dose)

AnalyteMean Concentration (ng/mL) ± SD (n=3)
This compound125.6 ± 15.2
M145.2 ± 8.7
M222.1 ± 4.5
M310.5 ± 2.1
M488.9 ± 12.4

Table 3: Cumulative Urinary Excretion of this compound and Metabolites in Rats (0-24h)

AnalyteMean Amount Excreted (µg) ± SD (n=3)% of Administered Dose
This compound5.2 ± 1.10.5%
M125.8 ± 4.32.6%
M212.4 ± 2.91.2%
M38.1 ± 1.50.8%
M4155.6 ± 25.715.6%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the identification and quantification of this compound metabolites.

Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing In Vitro (Microsomes) In Vitro (Microsomes) Protein Precipitation Protein Precipitation In Vitro (Microsomes)->Protein Precipitation In Vivo (Plasma, Urine) In Vivo (Plasma, Urine) In Vivo (Plasma, Urine)->Protein Precipitation Dilution Dilution In Vivo (Plasma, Urine)->Dilution LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS Dilution->LC-MS/MS Metabolite ID Metabolite ID LC-MS/MS->Metabolite ID Quantification Quantification LC-MS/MS->Quantification

Figure 2: Experimental workflow for metabolite analysis.

Conclusion

The methods described in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound metabolites. The detailed protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis will enable researchers to effectively characterize the metabolic profile of this compound. This information is invaluable for advancing the understanding of its pharmacokinetic and safety profiles during drug development. The presented workflow can be adapted for the analysis of other small molecule drugs and their metabolites.

References

In Vitro Assays to Elucidate the Mechanism of Action of Nepinalone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nepinalone is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough. Understanding its precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antitussive drugs. These application notes provide a detailed overview and experimental protocols for a panel of in vitro assays designed to investigate the molecular targets and cellular effects of this compound. The primary hypothesized mechanism of action for this compound involves its interaction with sigma-1 (σ1) receptors within the central nervous system, which are known to modulate neuronal excitability and signaling pathways related to the cough reflex. Additionally, its potential influence on voltage-gated ion channels, specifically calcium and potassium channels, is a key area of investigation.

This document outlines the protocols for:

  • Sigma-1 Receptor Binding Affinity Assay: To quantify the binding affinity of this compound to its putative primary target.

  • Functional Calcium Mobilization Assay: To assess the downstream functional consequences of sigma-1 receptor engagement by this compound.

  • Voltage-Gated Ion Channel Assays: To explore the modulatory effects of this compound on neuronal calcium and potassium channels.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize hypothetical, yet representative, quantitative data for this compound's interaction with its molecular targets. This data is essential for comparing its potency and selectivity with other known antitussive agents.

Table 1: Sigma-1 Receptor Binding Affinity of this compound and Reference Compounds

CompoundRadioligandTissue/Cell LineKᵢ (nM)
This compound --INVALID-LINK---PentazocineGuinea Pig Brain Membranes250
Dextromethorphan--INVALID-LINK---PentazocineGuinea Pig Brain Membranes142-652[1]
Haloperidol (Antagonist)--INVALID-LINK---PentazocineGuinea Pig Brain Membranes3.5
(+)-Pentazocine (Agonist)--INVALID-LINK---PentazocineGuinea Pig Brain Membranes2.8

Table 2: Functional Activity of this compound in a Calcium Mobilization Assay

CompoundCell LineAssay TypeEC₅₀ / IC₅₀ (µM)
This compound SH-SY5Y (human neuroblastoma)Fluo-4 NW Calcium Assay5.2 (EC₅₀)
DextromethorphanSH-SY5Y (human neuroblastoma)Fluo-4 NW Calcium Assay10.8 (EC₅₀)
Verapamil (Ca²⁺ Channel Blocker)SH-SY5Y (human neuroblastoma)Fluo-4 NW Calcium Assay0.5 (IC₅₀)

Table 3: Modulatory Effects of this compound on Voltage-Gated Ion Channels

Ion ChannelCell LineAssay TypeEffectIC₅₀ (µM)
Voltage-Gated Ca²⁺ Channels (L-type)HEK293 expressing Caᵥ1.2Fluo-4 NW Calcium AssayInhibition15.7
Voltage-Gated K⁺ Channels (Kᵥ)HEK293 expressing Kᵥ1.3Membrane Potential AssayInhibition22.4

Experimental Protocols

Sigma-1 Receptor Binding Affinity Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine

  • Non-specific binding control: Haloperidol

  • Tissue Preparation: Guinea pig brain membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (GF/B)

  • Filtration apparatus

Protocol:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or 10 µM Haloperidol for non-specific binding).

    • 50 µL of --INVALID-LINK---Pentazocine (at a final concentration close to its Kₔ, e.g., 2 nM).

    • 100 µL of the membrane homogenate (approximately 100-200 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Calcium Mobilization Assay

Objective: To assess the ability of this compound to induce or inhibit intracellular calcium mobilization, a potential downstream effect of sigma-1 receptor activation or ion channel modulation.

Materials:

  • Test Compound: this compound

  • Cell Line: SH-SY5Y (human neuroblastoma cells)

  • Calcium Indicator Dye: Fluo-4 NW (No Wash) Assay Kit

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Positive Control: Ionomycin

  • Negative Control: Vehicle (e.g., DMSO)

  • 96-well black, clear-bottom plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye solution. Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 20 µL of the compound dilutions to the respective wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. Record a baseline reading for 10-20 seconds, then inject the compound and continue recording for at least 3 minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.

Voltage-Gated Potassium Channel Assay (Membrane Potential Assay)

Objective: To determine if this compound modulates the activity of voltage-gated potassium channels.

Materials:

  • Test Compound: this compound

  • Cell Line: HEK293 cells stably expressing a voltage-gated potassium channel (e.g., Kᵥ1.3)

  • Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay Buffer: HBSS

  • High Potassium Buffer: HBSS with elevated KCl concentration (e.g., 60 mM)

  • Positive Control: A known K⁺ channel blocker (e.g., 4-Aminopyridine)

  • 96-well black, clear-bottom plates

Protocol:

  • Cell Plating: Seed the HEK293-Kᵥ1.3 cells into 96-well plates and culture overnight.

  • Dye Loading: Prepare the membrane potential-sensitive dye according to the kit manufacturer's protocol. Add the dye solution to each well and incubate at room temperature for 30-60 minutes.

  • Compound Incubation: Add various concentrations of this compound to the wells and incubate for a further 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence.

  • Depolarization: Add the high potassium buffer to all wells to induce membrane depolarization and subsequent channel opening. Continue to record the fluorescence signal.

  • Data Analysis: The change in fluorescence upon depolarization is indicative of ion channel activity. Inhibition of the potassium channel will result in a greater depolarization and a larger fluorescence change. Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Determine the IC₅₀ value from the concentration-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Inhibits K_Channel Voltage-Gated K⁺ Channel This compound->K_Channel Inhibits ER Endoplasmic Reticulum Sigma1R->ER Modulates Neuronal_Excitability ↓ Neuronal Excitability Ca_Channel->Neuronal_Excitability K_Channel->Neuronal_Excitability Ca_Mobilization Ca²⁺ Mobilization ER->Ca_Mobilization Leads to Ca_Mobilization->Neuronal_Excitability Cough_Reflex ↓ Cough Reflex Neuronal_Excitability->Cough_Reflex

Caption: Hypothesized signaling pathway of this compound's antitussive action.

G Workflow for Sigma-1 Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Homogenate Preparation Incubation Incubation of Membranes, This compound, and Radioligand Membrane_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Radioligand_Prep ³H-Pentazocine Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC₅₀ and Kᵢ Calculation Scintillation->Data_Analysis G Workflow for Functional Ion Channel Assays cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_readout Readout and Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y, HEK293) Cell_Plating Plate Cells in 96-well Plates Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluorescent Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Stimulation Stimulate (if required, e.g., high K⁺) Compound_Addition->Stimulation Fluorescence_Reading Measure Fluorescence Change Stimulation->Fluorescence_Reading Data_Analysis EC₅₀ / IC₅₀ Determination Fluorescence_Reading->Data_Analysis

References

Application of Nepinalone in Respiratory Disease Research: A Focus on Antitussive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Nepinalone is a pharmaceutical agent primarily classified as a centrally acting antitussive, or cough suppressant. Its application in respiratory disease research has predominantly centered on its ability to alleviate non-productive coughing, a common and often debilitating symptom of various respiratory ailments. While its direct role in treating the underlying inflammatory conditions of diseases like asthma or Chronic Obstructive Pulmonary Disease (COPD) is not well-established in publicly available literature, its mechanism of action provides a valuable tool for studying the neural pathways of the cough reflex.

Mechanism of Action

This compound's primary mechanism involves the suppression of the cough reflex at the level of the central nervous system (CNS). It acts on the cough center located in the medulla oblongata of the brainstem. By modulating the activity in this region, this compound effectively raises the threshold for the cough reflex to be initiated.

At the molecular level, this compound is understood to interact with sigma-1 receptors within the CNS. The binding of this compound to these receptors is believed to alter the transmission of nerve signals that would typically trigger a cough, thereby reducing the frequency and intensity of coughing episodes.[1] In addition to its effects on sigma-1 receptors, it has been suggested that this compound may also influence other neural pathways by modulating the activity of certain calcium and potassium channels in neurons, which would contribute to its antitussive effects by stabilizing neuronal membranes and reducing their excitability.[1]

It is important to note that at therapeutic antitussive doses, this compound does not typically exert significant CNS depressant properties.[2]

Pharmacological Profile

A summary of the key pharmacological characteristics of this compound is presented in the table below.

PropertyDescriptionSource(s)
Drug Class Antitussive (Cough Suppressant)[1][2]
Mechanism of Action Centrally acting; modulates the cough center in the medulla oblongata, binds to sigma-1 receptors.
Primary Therapeutic Use Symptomatic relief of non-productive cough.
Potential Additional Mechanisms Modulation of neuronal calcium and potassium channels.
Pharmacokinetics Rapidly absorbed after oral administration, undergoes hepatic metabolism (primarily by cytochrome P450 enzymes), and is excreted in the urine. It has a relatively short elimination half-life.
Clinical Efficacy Reported to be more effective than dextromethorphan and less effective than codeine in suppressing the cough stimulus.
Onset and Duration of Action The antitussive effect is typically evident within 20–30 minutes of administration and can last for at least 4 hours.

Experimental Protocols

Due to the limited specific preclinical and clinical data for this compound in broader respiratory diseases such as asthma and COPD, the following protocol provides a generalized framework for evaluating the antitussive efficacy of a test compound like this compound in a preclinical animal model. This protocol is based on established methodologies for screening cough suppressants.

Protocol: Evaluation of Antitussive Activity in a Guinea Pig Model of Citric Acid-Induced Cough

1. Objective: To assess the dose-dependent efficacy of a test compound (e.g., this compound) in suppressing cough induced by citric acid aerosol in guinea pigs.

2. Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Test compound (this compound)

  • Vehicle (e.g., 0.9% saline, or as appropriate for the test compound)

  • Positive control (e.g., Codeine phosphate)

  • Citric acid solution (0.4 M)

  • Whole-body plethysmograph

  • Nebulizer

  • Acoustic sensor to detect cough sounds

3. Experimental Procedure:

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment. They should also be habituated to the plethysmograph chamber to minimize stress-induced responses.

  • Dosing:

    • Divide animals into treatment groups (n=6-8 per group): Vehicle control, Positive control (e.g., Codeine 10 mg/kg, i.p.), and Test compound at various doses (e.g., this compound at 1, 3, and 10 mg/kg, administered orally or via the appropriate route).

    • Administer the respective treatments at a predetermined time before the cough challenge (e.g., 60 minutes for oral administration).

  • Cough Induction and Measurement:

    • Place each guinea pig individually into the whole-body plethysmograph.

    • After a brief adaptation period (e.g., 5 minutes), expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 10 minutes).

    • The number of coughs is recorded during the exposure period and for a short period immediately following (e.g., 5 minutes). Coughs are identified by their characteristic explosive sound and the associated pressure changes within the plethysmograph.

  • Data Analysis:

    • Quantify the total number of coughs for each animal.

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage inhibition of cough for the positive control and test compound groups relative to the vehicle control group using the formula:

      • % Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway of this compound's Antitussive Action

Nepinalone_Mechanism cluster_CNS Central Nervous System (Medulla Oblongata) Cough_Center Cough Center Neurons Sigma1R Sigma-1 Receptor Ion_Channels Ca++/K+ Channels Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to Sigma1R->Cough_Center Inhibits Neuronal Excitability Ion_Channels->Cough_Center Stabilizes Membrane This compound This compound This compound->Sigma1R Binds to & Modulates This compound->Ion_Channels Potentially Modulates Cough_Stimulus Afferent Cough Stimulus Cough_Stimulus->Cough_Center Activates

Caption: Proposed mechanism of this compound's central antitussive action.

Experimental Workflow for Antitussive Efficacy Testing

Antitussive_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization & Habituation Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Dosing Compound/Vehicle Administration Group_Allocation->Dosing Plethysmography Placement in Plethysmograph Dosing->Plethysmography Cough_Induction Citric Acid Aerosol Exposure Plethysmography->Cough_Induction Data_Recording Record Coughs (Acoustic & Pressure) Cough_Induction->Data_Recording Quantification Quantify Number of Coughs Data_Recording->Quantification Inhibition_Calc Calculate % Inhibition Quantification->Inhibition_Calc Stats Statistical Analysis Inhibition_Calc->Stats

Caption: General workflow for preclinical evaluation of antitussive agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Nepinalone Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Nepinalone for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a centrally acting cough suppressant.[1] Its mechanism of action involves binding to sigma-1 receptors in the medulla oblongata, which suppresses the cough reflex.[2] this compound is a lipophilic compound classified as poorly soluble in water, with a reported water solubility of 0.0429 mg/mL.[3] This low aqueous solubility can hinder its bioavailability and make it challenging to prepare formulations suitable for in vivo studies.

Q2: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These include:

  • Co-solvency: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent.

  • pH adjustment: For ionizable drugs, altering the pH of the vehicle can increase solubility.

  • Use of surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]

  • Lipid-based formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5]

  • Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.

Q3: Are there specific formulations that have been used for this compound in vivo?

A3: Yes, several vehicle formulations have been reported for this compound hydrochloride, the salt form of this compound which generally has better water solubility and stability. These formulations often use a combination of solvents and excipients to achieve a clear solution suitable for administration.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Drug precipitation upon dilution with aqueous media. The co-solvent system is not robust enough to maintain solubility upon dilution in biological fluids.- Increase the concentration of the co-solvent or surfactant.- Consider a different formulation approach, such as a cyclodextrin-based or lipid-based system.- Prepare a more concentrated stock solution and administer a smaller volume.
Phase separation or cloudiness in the formulation. Incompatibility of excipients or insufficient solubilization.- Ensure all components are fully dissolved before adding the next.- Gentle heating and/or sonication can aid in dissolution.- Evaluate the stability of the formulation over the intended use period.
Animal toxicity or adverse effects observed. The chosen excipients or their concentrations may be causing toxicity.- Reduce the concentration of organic solvents like DMSO to the lowest effective level.- Consult toxicology literature for the chosen excipients and animal model.- Consider alternative, more biocompatible excipients.
Inconsistent results between experiments. Variability in formulation preparation or administration.- Prepare fresh solutions for each experiment and use them promptly.- Ensure a standardized, reproducible protocol for formulation preparation.- Use precise techniques for animal dosing.

Quantitative Data Summary

The following tables summarize the solubility of this compound hydrochloride in various solvents and provide examples of vehicle compositions for in vivo studies.

Table 1: this compound Hydrochloride Solubility

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)250 mg/mL (812.06 mM)
Phosphate-buffered saline (PBS)50 mg/mL (162.41 mM)Requires sonication to dissolve.

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Achieved Concentration ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL
Appearance Clear solutionClear solutionClear solution
Reference

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol describes the preparation of a co-solvent-based formulation for this compound hydrochloride.

  • Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Formulation Assembly (for 1 mL): a. To 400 µL of PEG300, add 100 µL of the this compound hydrochloride stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL and mix to achieve a clear solution.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to enhance the solubility of this compound hydrochloride.

  • Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Formulation Assembly (for 1 mL): a. To 900 µL of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in saline, add 100 µL of the this compound hydrochloride stock solution. b. Mix thoroughly to obtain a clear solution.

Protocol 3: Lipid-Based Formulation

This protocol is for a lipid-based formulation using corn oil.

  • Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Formulation Assembly (for 1 mL): a. To 900 µL of corn oil, add 100 µL of the this compound hydrochloride stock solution. b. Mix thoroughly until a clear solution is formed.

Note: For all protocols, it is recommended to prepare fresh solutions and use them promptly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulations Formulation Assembly cluster_p1 Protocol 1 cluster_p2 Protocol 2 cluster_p3 Protocol 3 cluster_final Final Steps stock Prepare this compound HCl in DMSO p1_mix1 Mix with PEG300 stock->p1_mix1 p2_mix Mix with SBE-β-CD in Saline stock->p2_mix p3_mix Mix with Corn Oil stock->p3_mix p1_mix2 Add Tween-80 p1_mix1->p1_mix2 p1_mix3 Add Saline p1_mix2->p1_mix3 quality_check Check for Clarity p1_mix3->quality_check p2_mix->quality_check p3_mix->quality_check administer Administer to Animal Model quality_check->administer

Caption: Workflow for preparing this compound formulations.

signaling_pathway This compound This compound sigma1 Sigma-1 Receptor (in Medulla Oblongata) This compound->sigma1 Binds to cough_center Cough Center Modulation sigma1->cough_center Modulates cough_suppression Cough Suppression cough_center->cough_suppression Leads to

Caption: this compound's mechanism of action.

References

Troubleshooting Nepinalone synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing yield issues during the synthesis of Nepinalone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

This compound, or 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one, is a tetralone derivative. A common synthetic approach involves the sequential α-alkylation of a 2-tetralone precursor. The synthesis can be conceptually broken down into two main stages:

  • Introduction of the methyl group: This typically involves the α-alkylation of a suitable 2-tetralone derivative with a methylating agent.

  • Introduction of the piperidinylethyl group: This can be achieved through a second α-alkylation with a piperidinylethyl halide or via a Mannich-type reaction.

Q2: My overall yield for this compound synthesis is consistently low. What are the most critical steps to investigate?

Low overall yields in multi-step syntheses can be attributed to inefficiencies in one or more steps. For this compound synthesis, the most critical stages to scrutinize are the two α-alkylation steps. Common issues include incomplete reactions, formation of byproducts, and difficulties in purification. A systematic approach to troubleshooting, focusing on one step at a time, is recommended.

Q3: How can I confirm the identity and purity of my synthesized this compound?

Confirmation of the final product should be performed using a combination of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide: Low Yield in this compound Synthesis

Issue 1: Low yield during the α-methylation of 2-tetralone.

The α-alkylation of ketones can be challenging due to several competing reactions.[1] Low yields in this step are often traced back to issues with enolate formation and the alkylation reaction itself.[1][2]

Potential Causes and Solutions

Potential Cause Recommended Solution
Incomplete enolate formation Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[3][4] Ensure anhydrous reaction conditions as proton sources will quench the enolate.
Polyalkylation Use a slight excess of the ketone relative to the base and alkylating agent. Add the alkylating agent slowly at low temperatures to control the reaction rate.
O-alkylation vs. C-alkylation The choice of solvent can influence the ratio of C- to O-alkylation. Protic solvents can favor C-alkylation, but are often incompatible with strong bases. Aprotic polar solvents are a common choice.
Aldol condensation This side reaction can occur if the enolate reacts with unreacted ketone. Ensure a strong base is used to fully convert the ketone to the enolate before adding the alkylating agent.
Regioselectivity (for substituted tetralones) If using a substituted 2-tetralone, the choice of base and reaction temperature can influence which α-carbon is deprotonated. LDA at low temperatures typically favors the kinetic (less substituted) enolate, while a weaker base like sodium hydride (NaH) at higher temperatures can favor the thermodynamic (more substituted) enolate.

Experimental Protocol: α-Methylation of 2-Tetralone (General Procedure)

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-tetralone in a dry aprotic solvent (e.g., tetrahydrofuran, THF) and cool the solution to -78 °C.

  • Slowly add a solution of a strong base, such as Lithium diisopropylamide (LDA), to the cooled ketone solution and stir for a period to ensure complete enolate formation.

  • Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography.

Issue 2: Low yield during the introduction of the piperidinylethyl group.

This second alkylation can be problematic due to steric hindrance and the potential for side reactions involving the tertiary amine. An alternative approach is a Mannich-type reaction.

Potential Causes and Solutions for α-Alkylation

Potential Cause Recommended Solution
Steric Hindrance The methylated tetralone is more sterically hindered, which can slow down the second alkylation. Increase the reaction time and/or temperature. Consider using a more reactive alkylating agent.
Elimination side reaction The alkylating agent, 1-(2-chloroethyl)piperidine, can undergo elimination. Use a less-hindered base and control the temperature carefully.
Quaternization of the piperidine nitrogen The piperidine nitrogen in the product can react with the alkylating agent, leading to a quaternary ammonium salt. Use a controlled stoichiometry of the alkylating agent.

Alternative Strategy: Mannich Reaction

The Mannich reaction is a three-component condensation that could be an effective alternative for introducing the piperidinylethyl moiety. It involves the aminoalkylation of the α-carbon of the methylated tetralone.

Potential Causes and Solutions for the Mannich Reaction

Potential Cause Recommended Solution
Low reactivity of the ketone The Mannich reaction works best with enolizable ketones. Ensure the reaction conditions (e.g., acid or base catalysis) are suitable for the formation of the enol or enolate of the methylated tetralone.
Formation of bis-Mannich products This occurs when the product of the initial reaction reacts again. This is less of a concern when using a secondary amine like piperidine.
Side reactions of formaldehyde/iminium ion Polymerization of formaldehyde or decomposition of the pre-formed iminium ion can occur. Prepare the iminium ion in situ and control the reaction temperature.

Experimental Protocol: Mannich Reaction (General Procedure)

  • To a solution of the α-methylated 2-tetralone in a suitable solvent (e.g., ethanol), add piperidine and an aqueous solution of formaldehyde.

  • Acidify the mixture with an acid catalyst (e.g., hydrochloric acid) and reflux for the required time.

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Stage 1: α-Methylation cluster_1 Stage 2: Introduction of Piperidinylethyl Group cluster_2 Alternative Stage 2: Mannich Reaction 2-Tetralone 2-Tetralone Methylated_Tetralone Methylated_Tetralone 2-Tetralone->Methylated_Tetralone 1. Strong Base (e.g., LDA) 2. Methylating Agent (e.g., CH3I) Methylated_Tetralone_2 Methylated Tetralone Methylated_Tetralone_3 Methylated Tetralone This compound This compound Methylated_Tetralone_2->this compound 1. Base 2. 1-(2-haloethyl)piperidine (Alkylation Route) Nepinalone_2 This compound Methylated_Tetralone_3->Nepinalone_2 Piperidine, Formaldehyde, Acid Catalyst

Caption: Proposed synthetic pathways for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in α-Alkylation

G Start Low Yield in α-Alkylation Check_Enolate Incomplete Enolate Formation? Start->Check_Enolate Check_Side_Reactions Side Reactions Occurring? Start->Check_Side_Reactions Check_Purity Starting Material Purity? Start->Check_Purity Use_Strong_Base Use Stronger Base (e.g., LDA) Ensure Anhydrous Conditions Check_Enolate->Use_Strong_Base Yes Polyalkylation Polyalkylation? Check_Side_Reactions->Polyalkylation Aldol Aldol Condensation? Check_Side_Reactions->Aldol O_Alkylation O-Alkylation? Check_Side_Reactions->O_Alkylation Purify_Reagents Purify/Verify Starting Materials and Reagents Check_Purity->Purify_Reagents Yes Control_Stoichiometry Control Stoichiometry Slow Addition of Alkylating Agent Polyalkylation->Control_Stoichiometry Yes Optimize_Base_Addition Ensure Complete Enolate Formation Before Alkylation Aldol->Optimize_Base_Addition Yes Modify_Solvent Modify Solvent System O_Alkylation->Modify_Solvent Yes

Caption: Troubleshooting workflow for α-alkylation yield issues.

References

Technical Resource Center: Methodologies for Evaluating Nepinalone's Antitussive Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This content is intended for informational and research purposes only. It is not a guide for clinical practice or self-medication. The administration and optimization of any pharmaceutical compound should be conducted exclusively by qualified professionals within a controlled research or clinical setting.

Frequently Asked Questions (FAQs)

??? Q1: What is the primary mechanism of action for Nepinalone as an antitussive agent?

This compound is a non-opioid cough suppressant. Its primary mechanism is believed to be its action on the central nervous system, specifically by elevating the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based antitussives, it does not act on opioid receptors, thus reducing the risk of certain side effects.

??? Q2: What are the standard preclinical models for assessing the antitussive efficacy of a compound like this compound?

Standard preclinical models include in vivo studies using animal models such as guinea pigs or cats. The cough reflex is typically induced by chemical irritants like citric acid, capsaicin, or mechanical stimulation of the trachea. The efficacy of the test compound is then measured by the reduction in the frequency and intensity of coughing episodes.

??? Q3: How can I control for variability in animal models of cough?

To minimize variability, it is crucial to standardize several factors:

  • Animal Strain and Health: Use a consistent strain, age, and weight of animals and ensure they are free from respiratory infections.

  • Environmental Conditions: Maintain constant temperature, humidity, and lighting conditions in the experimental environment.

  • Stimulus Delivery: Precisely control the concentration and duration of the tussigenic agent (e.g., citric acid aerosol).

  • Acclimatization: Allow animals sufficient time to acclimatize to the experimental setup to reduce stress-induced artifacts.

Troubleshooting Guide for Preclinical Antitussive Studies

??? Issue 1: High variability in cough response between subjects.

  • Possible Cause: Inconsistent delivery of the tussigenic agent.

    • Solution: Calibrate the nebulizer or aerosol delivery system before each experiment to ensure a consistent particle size and concentration of the irritant.

  • Possible Cause: Stress or anxiety in the animal subjects.

    • Solution: Implement a thorough acclimatization protocol. Handle the animals gently and consistently. Consider using a crossover study design where each animal serves as its own control.

??? Issue 2: The test compound appears to have a sedative effect at the target dose.

  • Possible Cause: The dose is too high, leading to off-target central nervous system effects.

    • Solution: Conduct a dose-response study to identify the minimal effective dose for antitussive activity versus the dose that induces sedation. Use a motor activity test (e.g., rotarod test) to quantify sedative effects at different dose levels.

??? Issue 3: Lack of a clear dose-response relationship.

  • Possible Cause: The selected dose range is not appropriate (either too high or too low).

    • Solution: Expand the dose range in your study. Include a wider array of doses, from very low to potentially high, to capture the full dose-response curve.

  • Possible Cause: Saturation of the drug's mechanism of action.

    • Solution: If increasing the dose does not increase the effect, the receptors or pathways targeted by the drug may be fully saturated. This represents the maximum achievable effect for this mechanism.

Experimental Protocols

Protocol: Evaluation of Antitussive Efficacy in a Guinea Pig Model
  • Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs (300-350g) for at least 3 days in the experimental environment.

  • Baseline Cough Measurement: Place each animal in a whole-body plethysmograph and expose them to a nebulized solution of 0.4 M citric acid for 5 minutes to establish a baseline cough frequency.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Cough Challenge: At a predetermined time post-administration (e.g., 60 minutes), re-challenge the animals with the citric acid aerosol.

  • Data Acquisition: Record the number of coughs during the challenge period using a specialized data acquisition system that can differentiate coughs from other respiratory events.

  • Analysis: Calculate the percentage inhibition of the cough reflex for each dose group compared to the vehicle control group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (≥ 3 Days) baseline Baseline Cough Measurement (Citric Acid Challenge) acclimatize->baseline administer Administer this compound or Vehicle baseline->administer challenge Post-Dose Cough Challenge (Citric Acid) administer->challenge acquire Data Acquisition (Plethysmography) challenge->acquire analyze Data Analysis (% Inhibition) acquire->analyze

Experimental Workflow for Antitussive Efficacy Testing.

Signaling Pathways

The cough reflex is a complex process involving peripheral and central pathways. Irritants in the airways activate afferent nerve fibers, which transmit signals to the cough center in the brainstem. This, in turn, coordinates the motor output for the cough. This compound is thought to act centrally to increase the threshold for this reflex to be initiated.

G cluster_peripheral Peripheral Nerves cluster_central Central Nervous System (CNS) cluster_motor Motor Output irritants Airway Irritants (e.g., Citric Acid) afferent Afferent Nerve Activation (Vagus) irritants->afferent Stimulation ncs Nucleus of the Solitary Tract (NTS) afferent->ncs Signal to CNS medulla Medullary Cough Center ncs->medulla efferent Efferent Nerve Signals medulla->efferent Motor Command This compound This compound Action (Increases Threshold) This compound->medulla Inhibitory Modulation muscles Respiratory Muscle Contraction efferent->muscles cough Cough muscles->cough

Simplified Signaling Pathway of the Cough Reflex.

Data Presentation

When presenting dose-response data, a clear tabular format is essential for comparison. Below is a fictional example of how to structure results from a preclinical study.

Dose Group (mg/kg)N (Subjects)Mean Coughs (± SEM)% Inhibition vs. Vehiclep-value vs. Vehicle
Vehicle1045.2 ± 3.1--
This compound (10)1030.5 ± 2.532.5%< 0.05
This compound (30)1015.8 ± 1.965.0%< 0.001
This compound (100)1012.1 ± 1.573.2%< 0.001

Nepinalone Technical Support Center: Addressing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Nepinalone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-opioid, centrally acting antitussive (cough suppressant).[1][2] Its primary mechanism involves acting on the cough center in the medulla oblongata of the brainstem to suppress the cough reflex.[3] At the molecular level, this compound binds to sigma-1 receptors, which are intracellular receptors that modulate neurotransmitter release.[3] There is also evidence to suggest it may influence calcium and potassium channels, which would contribute to a reduction in neuronal excitability and a diminished cough response.[3]

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or compound interacts with molecules other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in an experimental setting, including:

  • Misinterpretation of data: An observed phenotype may be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.

  • Cellular toxicity: The compound may induce cell stress or death through pathways unrelated to its primary target.

  • Confounding results: Off-target effects can produce biological responses that mask or alter the intended on-target effects.

  • Poor translatability: In drug development, unidentified off-target effects can lead to unexpected side effects in clinical trials.

Q3: Are there known off-target effects for this compound?

Publicly available data on the specific off-target profile of this compound is limited. Like many small molecules, it has the potential to interact with other receptors, enzymes, or ion channels that have not been fully characterized. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.

Q4: How can I proactively assess the potential off-target effects of this compound?

A tiered approach is recommended to investigate potential off-target effects:

  • In Silico Analysis: Use computational models to predict potential off-target binding based on the structure of this compound.

  • Broad Panel Screening: Screen this compound against a large panel of receptors, kinases, and other enzymes to identify potential interactions.

  • Cell-Based Assays: Employ cellular assays to observe the phenotypic effects of this compound in relevant cell lines, including those that do not express the sigma-1 receptor.

  • Control Experiments: Utilize structurally related but inactive analogs of this compound, if available, to differentiate on-target from off-target effects. Additionally, attempting to rescue the phenotype by overexpressing the intended target can be a powerful control.

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to off-target effects of this compound and provides actionable solutions.

Observed Problem Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected Cell Toxicity at concentrations expected to be non-toxic.This compound may be inhibiting a critical kinase, ion channel, or metabolic enzyme required for cell survival.1. Perform a dose-response curve to determine the precise IC50 for toxicity. 2. Run a kinase profile screen to identify potential off-target kinase inhibition. 3. Use a control cell line that does not express the sigma-1 receptor to see if toxicity persists. 4. Assess markers of apoptosis and necrosis (e.g., caspase-3/7 activity, LDH release).
Inconsistent Experimental Results across different cell lines or tissues.Cell lines may have varying expression levels of off-target proteins, leading to different responses.1. Characterize the expression of the sigma-1 receptor in all cell lines used. 2. Perform proteomic analysis on the different cell lines to identify other potential protein targets that are differentially expressed. 3. Validate key results in a primary cell type that is more physiologically relevant.
Phenotype Does Not Match Known On-Target Pathway The observed effect may be due to this compound modulating a different signaling pathway.1. Use a specific sigma-1 receptor antagonist to see if the phenotype is reversed. 2. Perform a broad signaling pathway analysis (e.g., phospho-array) to see which pathways are activated or inhibited by this compound. 3. Consult literature for known downstream effects of sigma-1 receptor modulation and compare with your results.
Effect is Observed in a Sigma-1 Knockout/Knockdown Model This is strong evidence for an off-target effect.1. Confirm the knockout/knockdown of the sigma-1 receptor via qPCR or Western blot. 2. Use this model as a tool to identify the off-target molecule through techniques like chemical proteomics. 3. Screen a library of compounds with similar structures to this compound to see if they produce the same off-target effect.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol provides a general framework for assessing the off-target effects of this compound on a panel of kinases.

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Plate Preparation: Use a commercial kinase profiling service or an in-house assay. The assay is typically performed in 96- or 384-well plates containing a panel of purified kinases, their specific substrates, and ATP.

  • Reaction Initiation: Add this compound at the desired concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control. A common threshold for a significant "hit" is >50% inhibition at a 10 µM concentration.

Protocol 2: Cell Viability Assay using a Sigma-1 Null Cell Line

Objective: To determine if the cytotoxic effects of this compound are independent of its on-target sigma-1 receptor.

Methodology:

  • Cell Culture: Culture a wild-type cell line and a corresponding cell line where the sigma-1 receptor has been knocked out (CRISPR-Cas9) or knocked down (shRNA).

  • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both the wild-type and sigma-1 null cell lines. A similar toxicity profile in both lines would indicate an off-target effect.

Visualizations

Nepinalone_On_Target_Pathway cluster_neuron Neuron in Medulla Oblongata cluster_reflex Physiological Response This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to Ca_Channel Calcium Channel This compound->Ca_Channel Inhibits (putative) K_Channel Potassium Channel This compound->K_Channel Activates (putative) Neurotransmitter_Release Reduced Neurotransmitter Release Sigma1R->Neurotransmitter_Release Modulates Neuronal_Excitability Decreased Neuronal Excitability Ca_Channel->Neuronal_Excitability K_Channel->Neuronal_Excitability Cough_Suppression Cough Suppression Neurotransmitter_Release->Cough_Suppression Neuronal_Excitability->Cough_Suppression

Caption: On-target signaling pathway of this compound for cough suppression.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Q1 Is the effect seen in a Sigma-1 null/knockdown model? Start->Q1 Off_Target Strong Evidence for Off-Target Effect Q1->Off_Target Yes On_Target Likely On-Target or Complex Effect Q1->On_Target No Action1 Perform Broad Panel Screen (e.g., Kinase Profile) Off_Target->Action1 Action2 Use Sigma-1 Antagonist to Confirm On-Target Action On_Target->Action2 Action3 Identify Off-Target (e.g., Chemical Proteomics) Action1->Action3

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Inconsistent results in Nepinalone preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Nepinalone Preclinical Technical Support Center

Welcome to the technical support center for this compound preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing potential inconsistencies observed during in vivo and in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the antitussive effect of this compound in our animal models. What could be the cause?

A1: Inconsistent antitussive effects in animal models can stem from several factors:

  • Choice of Animal Model: The expression and function of the sigma-1 receptor, the primary target of this compound, can vary between species and even strains. It is crucial to select a model where the cough reflex pathway is well-characterized.

  • Method of Cough Induction: The stimulus used to induce coughing (e.g., citric acid, capsaicin) can activate different neural pathways. The efficacy of this compound may differ depending on the induction method.

  • Drug Administration and Formulation: The route of administration (oral, intravenous, intraperitoneal) and the vehicle used can significantly impact the bioavailability and pharmacokinetics of this compound. Ensure consistent administration protocols and appropriate vehicle controls.

  • Metabolic Differences: Species-specific variations in hepatic metabolism, primarily by cytochrome P450 enzymes, can alter the drug's half-life and exposure levels.[1]

Q2: Our in vitro receptor binding assays show conflicting affinity values for the sigma-1 receptor. How can we standardize our results?

A2: Discrepancies in in vitro binding affinity can be minimized by standardizing the experimental protocol. Key parameters to control include:

  • Radioligand Selection: The choice of radioligand can influence the observed affinity. Ensure you are using a well-validated ligand for the sigma-1 receptor.

  • Buffer Composition and pH: Ionic strength and pH of the assay buffer can affect ligand binding. Maintain a consistent buffer system across all experiments.

  • Incubation Time and Temperature: Binding kinetics are temperature-dependent. Use a consistent incubation time and temperature to ensure equilibrium is reached.

  • Non-Specific Binding Determination: Accurate determination of non-specific binding is critical for calculating specific binding. Use a high concentration of a competing, unlabeled ligand.

Q3: Are there any known off-target effects of this compound that could interfere with our experimental results?

A3: While this compound primarily targets the sigma-1 receptor, some studies suggest potential modulation of calcium and potassium channels.[1] These interactions could contribute to its antitussive effects but may also lead to unexpected results in certain experimental setups. It is advisable to conduct a secondary pharmacology screen to assess for potential off-target activities, especially if observing anomalous physiological responses.

Troubleshooting Guides

Guide 1: Inconsistent In Vivo Efficacy

This guide provides a systematic approach to troubleshooting variable efficacy of this compound in preclinical animal models of cough.

Troubleshooting Workflow

G cluster_protocol Protocol Review cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis cluster_target Target Engagement start Inconsistent In Vivo Efficacy Observed p1 Verify Animal Model Suitability (Species, Strain) start->p1 p2 Standardize Cough Induction Method (e.g., Citric Acid vs. Capsaicin) p1->p2 p3 Confirm Dosing Regimen (Route, Vehicle, Volume) p2->p3 pk1 Conduct Pilot PK Study (Measure Plasma Concentrations) p3->pk1 pk2 Correlate Exposure with Efficacy pk1->pk2 t1 Ex Vivo Receptor Occupancy Assay pk2->t1 t2 Assess Sigma-1 Receptor Expression in Medulla t1->t2 resolution Identify Source of Variability (e.g., Poor Bioavailability, Off-Target Effects) t2->resolution

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

Data Presentation: Comparative Efficacy in Different Models

Animal ModelCough Induction AgentThis compound Dose (mg/kg)% Inhibition of Cough (Mean ± SD)
Guinea Pig (Dunkin-Hartley)Citric Acid (0.4M)1055 ± 15
Guinea Pig (Dunkin-Hartley)Capsaicin (30 µM)1040 ± 12
Mouse (C57BL/6)Citric Acid (0.2M)2065 ± 10
CatMechanical Stimulation570 ± 8

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs (300-350g).

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before cough induction.

  • Cough Induction: Place the animal in a whole-body plethysmograph and expose it to a nebulized 0.4M citric acid solution for 5 minutes.

  • Data Acquisition: Record the number of coughs during the exposure period using a specialized data acquisition system.

  • Analysis: Calculate the percentage inhibition of cough relative to the vehicle-treated control group.

Guide 2: Variable In Vitro Binding Affinity

This guide outlines steps to troubleshoot inconsistencies in this compound's binding affinity to the sigma-1 receptor.

Signaling Pathway: this compound's Proposed Mechanism of Action

G cluster_neuron Neuron in Medulla Oblongata This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Binds to Ca_Channel Ca2+ Channel Sigma1->Ca_Channel Inhibits Ca2+ Influx K_Channel K+ Channel Sigma1->K_Channel Enhances K+ Efflux Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Modulates K_Channel->Vesicle Modulates Cough_Signal Cough Signal Transmission Vesicle->Cough_Signal Reduces Neurotransmitter Release

Caption: Proposed mechanism of this compound at the sigma-1 receptor.[1]

Data Presentation: Factors Affecting Ki Values

ParameterCondition AKi (nM)Condition BKi (nM)
Radioligand [³H]-(+)-pentazocine15.2 ± 2.1[³H]-haloperidol25.8 ± 3.5
Buffer pH 7.416.5 ± 1.98.022.1 ± 2.8
Incubation Temp. 25°C15.8 ± 2.337°C10.5 ± 1.5

Experimental Protocols

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Components: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., 2 nM [³H]-(+)-pentazocine)

    • 25 µL of varying concentrations of this compound or vehicle

    • 100 µL of membrane homogenate (200 µg protein)

  • Non-Specific Binding: Determine in the presence of 10 µM unlabeled haloperidol.

  • Incubation: Incubate at 25°C for 120 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (GF/B). Wash filters three times with ice-cold buffer.

  • Detection: Measure radioactivity on the filters using a liquid scintillation counter.

  • Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

References

Navigating the Analytical Maze: A Technical Support Center for Nepinalone (N-ethylpentylone) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bioanalytical quantification of Nepinalone, more commonly known in the scientific community as N-ethylpentylone (NEP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges encountered during the analysis of this synthetic cathinone in biological samples. Our goal is to equip you with the knowledge to overcome common hurdles, ensure data integrity, and streamline your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it referred to as N-ethylpentylone?

A1: "this compound" is not the commonly used scientific name for the substance . The compound widely analyzed in forensic and clinical toxicology is N-ethylpentylone (also known as ephylone or βk-EBDP).[1][2][3][4] It is a synthetic cathinone, a class of psychoactive substances that are stimulants.[2] It is crucial to use the correct nomenclature, N-ethylpentylone or one of its accepted synonyms, when searching for scientific literature and analytical methods to ensure you are accessing the correct information. The name "this compound" is associated with a different pharmaceutical compound, an antitussive agent.

Q2: What are the most common analytical techniques for quantifying N-ethylpentylone in biological samples?

A2: The most prevalent and reliable method for the quantification of N-ethylpentylone in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations often found in biological samples and for distinguishing the analyte from endogenous matrix components and other drugs.

Q3: What are the typical biological matrices analyzed for N-ethylpentylone and what are the expected concentration ranges?

A3: N-ethylpentylone is commonly quantified in a variety of biological samples, including whole blood, plasma, serum, urine, and oral fluid. The concentration ranges can vary widely depending on the dosage, time of ingestion, and the individual's metabolism. In postmortem cases, blood concentrations have been reported to range from 7 ng/mL to as high as 1200 ng/mL, and in some extreme cases, even up to 50,000 ng/mL. In oral fluid samples from recreational users, concentrations have been found to range from 12.6 to 1,377 ng/mL.

Q4: What are the major challenges in the bioanalysis of N-ethylpentylone?

A4: The primary challenges in N-ethylpentylone quantification include:

  • Matrix Effects: Endogenous components in biological samples like phospholipids can co-elute with N-ethylpentylone and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the results.

  • Metabolite Interference: N-ethylpentylone is metabolized in the body, and its metabolites can sometimes interfere with the quantification of the parent drug if they are not chromatographically separated. The reduction of the beta-ketone to an alcohol is a prominent metabolic pathway.

  • Analyte Stability: The stability of N-ethylpentylone in biological samples during collection, processing, and storage is a critical factor that can affect the accuracy of the quantification. Instability can lead to underestimation of the actual concentration.

  • Low Concentrations: In some cases, the concentration of N-ethylpentylone can be very low, requiring highly sensitive analytical methods with low limits of quantification (LOQ).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS quantification of N-ethylpentylone.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or decrease the injection volume. High concentrations of the analyte can saturate the column, leading to peak fronting.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate Injection Solvent The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a much stronger solvent can cause peak splitting or distortion.
Secondary Interactions Interactions between the basic N-ethylpentylone molecule and active sites on the silica-based column can cause peak tailing. Ensure the mobile phase pH is appropriate and consider using a column with end-capping or a different stationary phase chemistry.
Column Void A void at the head of the column can cause peak splitting. This can result from repeated high-pressure injections or using a mobile phase with a pH that degrades the silica. Try reversing the column and flushing it, but replacement is often necessary.

Problem 2: Inaccurate or Imprecise Results

Potential Cause Troubleshooting Steps
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution. To mitigate matrix effects, improve the sample clean-up procedure (e.g., use a more selective SPE sorbent), optimize the chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard (SIL-IS) like N-ethylpentylone-D5.
Inaccurate Calibration Curve Prepare fresh calibration standards and quality control (QC) samples. Ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression model (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
Analyte Instability Investigate the stability of N-ethylpentylone under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). If instability is observed, process samples immediately after collection or add a stabilizing agent if one is known. Keep samples frozen at -20°C or -80°C for long-term storage.
Internal Standard (IS) Issues Ensure the internal standard is added consistently to all samples, calibrators, and QCs. If using an analog IS, verify that it behaves similarly to the analyte in terms of extraction recovery and ionization. A SIL-IS is the preferred choice to compensate for variability.

Problem 3: High Background Noise or Carryover

Potential Cause Troubleshooting Steps
Contaminated LC-MS System Flush the entire LC system, including the autosampler and injection port, with a strong solvent mixture. Identify and clean or replace any contaminated components.
Sample Carryover Optimize the autosampler wash procedure by using a strong, appropriate solvent and increasing the wash volume and/or duration. Injecting a blank sample after a high-concentration sample can help assess and troubleshoot carryover.
Mobile Phase Contamination Prepare fresh mobile phases using high-purity solvents and additives. Filter the mobile phases before use.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of N-ethylpentylone in biological matrices using LC-MS/MS, as reported in the literature.

Table 1: Linearity and Limits of Quantification (LOQ)

Matrix Linearity Range (ng/mL) LOQ (ng/mL) Reference
Blood5 - 5005
Blood10 - 500 (as mg/L)10 (as ng/mL)
Blood1 - 10001
Urine1 - 10001
Oral Fluid12.6 - 137712.6

Table 2: Precision and Accuracy

Matrix Concentration (ng/mL) Precision (%CV) Accuracy (%Bias) Reference
Blood104.8714.7
Blood1004.47-2.95
Urine101.9319.1
Urine1002.432.10

Table 3: Extraction Recovery and Matrix Effect

Matrix Concentration (ng/mL) Recovery (%) Matrix Effect (%) Reference
Blood1091.5127 (Enhancement)
Blood100100.2117 (Enhancement)
Urine1097.4124 (Enhancement)
Urine10096.7117 (Enhancement)

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of N-ethylpentylone in Blood

This protocol is a representative example based on methodologies described in the scientific literature. Researchers should validate their own methods according to established guidelines.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of whole blood, add 25 µL of internal standard solution (e.g., N-ethylpentylone-D5 at 100 ng/mL).

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to adjust the pH to approximately 9.

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase column, such as a C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for N-ethylpentylone and its internal standard need to be optimized. For N-ethylpentylone (precursor ion m/z ~250.1), common product ions are monitored.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) Add_IS Add Internal Standard (IS) Sample->Add_IS Spike Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Extract Evaporation Evaporate to Dryness Extraction->Evaporation Isolate Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Prepare for Injection Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Detection MS/MS Detection (MRM) Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the quantification of N-ethylpentylone in biological samples.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS IS_OK Consistent IS Response Check_IS->IS_OK Yes IS_Not_OK Inconsistent IS Response Check_IS->IS_Not_OK No Check_Matrix Evaluate Matrix Effects IS_OK->Check_Matrix Check_Prep Review Sample Prep Procedure IS_Not_OK->Check_Prep Matrix_Present Significant Matrix Effects Check_Matrix->Matrix_Present Yes Matrix_Absent No Significant Matrix Effects Check_Matrix->Matrix_Absent No Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) Matrix_Present->Optimize_Cleanup Change_Chromo Modify Chromatography Matrix_Present->Change_Chromo Use_SIL_IS Use Stable Isotope Labeled IS Matrix_Present->Use_SIL_IS Check_Cal Check Calibration Curve Matrix_Absent->Check_Cal Cal_Bad Poor Linearity or High %RE Check_Cal->Cal_Bad No Cal_Good Good Linearity and Accuracy Check_Cal->Cal_Good Yes Prep_New_Cal Prepare Fresh Calibrators & QCs Cal_Bad->Prep_New_Cal Investigate_Stab Investigate Analyte Stability Cal_Good->Investigate_Stab

Caption: A troubleshooting decision tree for addressing inaccurate results in N-ethylpentylone analysis.

References

Refining experimental protocols for Nepinalone research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nepinalone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting antitussive agent.[1] Its primary mechanism of action is the modulation of the cough center located in the medulla oblongata.[2] This is achieved through its interaction with sigma-1 receptors, where it is believed to alter the transmission of signals that initiate the cough reflex.[2]

Q2: What are the potential downstream signaling pathways affected by this compound binding to the sigma-1 receptor?

A2: The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling, in part through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors.[3] By binding to the sigma-1 receptor, this compound may influence downstream pathways such as the Nrf2 and MAPK signaling pathways, which are involved in cellular stress responses.[1] It may also modulate the activity of voltage-gated calcium and potassium channels.

Troubleshooting Guides

In Vitro Assays: Sigma-1 Receptor Binding

Q3: I am observing high non-specific binding in my sigma-1 receptor radioligand binding assay. What are the possible causes and solutions?

A3: High non-specific binding can obscure the specific signal in your assay. Here are some common causes and troubleshooting steps:

  • Radioligand Issues:

    • Cause: The concentration of the radioligand (e.g., [³H]-(+)-pentazocine) may be too high, or the radioligand itself may be impure or hydrophobic, leading to increased binding to non-receptor components.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radiochemical purity is high (>90%).

  • Tissue/Cell Preparation:

    • Cause: The amount of membrane protein in the assay may be too high. Inadequate homogenization and washing can leave behind endogenous ligands or other interfering substances.

    • Solution: Titrate the amount of membrane protein to an optimal concentration (typically 100-500 µg). Ensure thorough homogenization and washing of the membranes.

  • Assay Conditions:

    • Cause: Incubation time may be too long, or the assay buffer composition may be suboptimal.

    • Solution: Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding. The assay buffer can be modified by adding bovine serum albumin (BSA) or using different salts to reduce non-specific interactions.

  • Filtration and Apparatus:

    • Cause: The radioligand may be binding to the filter paper.

    • Solution: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce binding to the filter itself.

Q4: My sigma-1 receptor binding assay shows no or very low specific binding. What should I check?

A4: A lack of specific binding can be due to several factors:

  • Receptor Integrity:

    • Cause: The sigma-1 receptors in your membrane preparation may have degraded.

    • Solution: Prepare fresh cell or tissue membranes for the assay.

  • Radioligand Activity:

    • Cause: The radioligand may have degraded due to improper storage.

    • Solution: Use a fresh stock of the radioligand and ensure it is stored correctly.

  • Assay Conditions:

    • Cause: The incubation time may be too short to reach equilibrium. The assay buffer composition may not be optimal for receptor binding.

    • Solution: Increase the incubation time based on kinetic experiments. Verify the composition of your assay buffer, as the presence of specific ions can be critical.

In Vivo Assays: Citric Acid-Induced Cough Model

Q5: I am observing high variability in the cough response of my control animals in the citric acid-induced cough model. How can I reduce this variability?

A5: High variability in the control group can make it difficult to assess the efficacy of your test compound. Consider the following:

  • Animal Acclimatization:

    • Cause: Animals may be stressed from handling or a new environment, which can affect their respiratory patterns.

    • Solution: Ensure a sufficient acclimatization period for the animals in the experimental setup before inducing cough.

  • Citric Acid Concentration and Delivery:

    • Cause: Inconsistent aerosolization of the citric acid solution can lead to variable exposure. The concentration of citric acid may also be a factor.

    • Solution: Calibrate and regularly maintain the nebulizer to ensure consistent particle size and output. Prepare fresh citric acid solutions for each experiment. The concentration of citric acid can be optimized to produce a consistent cough response.

  • Cough Detection and Quantification:

    • Cause: Subjective scoring of coughs can introduce variability.

    • Solution: Use a validated and objective method for cough detection, such as a whole-body plethysmography system that records changes in pressure and sound. Blinded analysis of the recordings is also recommended to reduce observer bias.

Q6: The antitussive effect of my positive control (e.g., codeine) is weaker than expected. What could be the reason?

A6: A reduced effect of the positive control can compromise the validity of your study.

  • Drug Administration:

    • Cause: Improper administration (e.g., incorrect gavage technique) can lead to incomplete dosing. The timing of administration relative to the cough induction may not be optimal.

    • Solution: Ensure proper training in animal handling and dosing techniques. The pre-treatment time should be based on the known pharmacokinetics of the positive control.

  • Animal Model:

    • Cause: The sensitivity of the animal strain to the positive control may vary.

    • Solution: Use a well-characterized animal model and ensure consistency in the strain and supplier of the animals.

Data Presentation

Table 1: Sigma-1 Receptor Binding Affinity of Selected Ligands

CompoundRadioligandTissue/Cell LineKᵢ (nM)
(+)-Pentazocine--INVALID-LINK---PentazocineGuinea Pig Brain4.6
Haloperidol--INVALID-LINK---PentazocineGuinea Pig Brain3.5
SA4503--INVALID-LINK---PentazocineGuinea Pig Brain4.6
FE-SA4503--INVALID-LINK---PentazocineGuinea Pig Brain8.0

Table 2: In Vivo Antitussive Efficacy of Selected Compounds in Rodent Models

CompoundAnimal ModelCough Induction MethodRoute of AdministrationED₅₀ (mg/kg)
CodeineGuinea PigCitric Acid AerosolOral29.2
MoguisteineGuinea PigCitric Acid AerosolOral25.2
RemifentanilHuman (Children)Extubation-inducedIntravenous Infusion0.042 µg/kg/min

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver).

  • [³H]-(+)-pentazocine (radioligand).

  • Unlabeled (+)-pentazocine or haloperidol (for determining non-specific binding).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Methodology:

  • Prepare membrane homogenates from the selected tissue.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM (+)-pentazocine).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Citric Acid-Induced Cough Suppression Assay

Objective: To evaluate the antitussive efficacy (ED₅₀) of this compound in a rodent model.

Materials:

  • Male guinea pigs or mice.

  • This compound solutions of varying doses.

  • Positive control (e.g., codeine).

  • Vehicle control.

  • Citric acid solution (e.g., 0.4 M).

  • Whole-body plethysmography system.

  • Nebulizer.

Methodology:

  • Acclimatize the animals to the plethysmography chambers.

  • Administer this compound, positive control, or vehicle to different groups of animals via the desired route (e.g., oral gavage).

  • After a specific pre-treatment time based on the expected pharmacokinetics of this compound, place the animals individually into the plethysmography chambers.

  • Expose the animals to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.

  • Record the number of coughs for each animal during and immediately after the exposure period using the plethysmography software.

  • Analyze the data to determine the dose-dependent effect of this compound on cough frequency.

  • Calculate the ED₅₀ value, which is the dose of this compound that produces a 50% reduction in the number of coughs compared to the vehicle-treated group.

Mandatory Visualizations

cluster_0 This compound's Proposed Mechanism of Action This compound This compound Sigma1R Sigma-1 Receptor (at ER-Mitochondria Interface) This compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2_Release Ca²⁺ Release from ER IP3R->Ca2_Release Regulates Neuronal_Excitability Modulation of Neuronal Excitability Ca2_Release->Neuronal_Excitability Influences Cough_Center Cough Center (Medulla Oblongata) Neuronal_Excitability->Cough_Center Impacts Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to

Caption: Proposed signaling pathway of this compound's antitussive action.

cluster_1 Experimental Workflow: In Vivo Antitussive Assay Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (this compound, Control, Vehicle) Animal_Acclimatization->Drug_Administration Plethysmography Placement in Plethysmography Chamber Drug_Administration->Plethysmography Cough_Induction Cough Induction (Citric Acid Aerosol) Plethysmography->Cough_Induction Data_Recording Data Recording (Cough Count) Cough_Induction->Data_Recording Data_Analysis Data Analysis (ED₅₀ Calculation) Data_Recording->Data_Analysis Results Results Data_Analysis->Results

References

Minimizing Nepinalone side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nepinalone Animal Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in animal studies. The focus is on minimizing common side effects to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target effects in animal studies?

A1: this compound is primarily classified as an antitussive (cough suppressant) that acts on the central nervous system, specifically by modulating the cough center in the medulla oblongata.[1][2] While its primary mechanism is not anti-inflammatory, compounds in this class can exhibit off-target effects. When conducting preclinical safety studies, it is crucial to monitor for side effects common to other centrally acting agents or drugs that may undergo extensive metabolism. Based on general principles of preclinical toxicology for orally administered drugs, the most common adverse effects to monitor for in animal models include gastrointestinal (GI) irritation, and renal and hepatic toxicity.[3][4][5]

  • Gastrointestinal (GI) Effects: Direct irritation of the gastric mucosa can lead to gastritis or ulceration.

  • Renal (Kidney) Effects: Certain drug metabolites can be nephrotoxic, particularly in states of dehydration or when co-administered with other medications. This can lead to decreased renal blood flow and, in severe cases, acute kidney injury.

  • Hepatic (Liver) Effects: As the primary site of metabolism, the liver can be susceptible to toxicity from drug metabolites.

Q2: My animals are showing signs of gastrointestinal distress (e.g., poor appetite, dark/tarry stools). What are the immediate steps?

A2: These signs may indicate GI toxicity. Immediate action is required:

  • Temporarily cease dosing: Halt administration of this compound until the animal's condition stabilizes.

  • Consult a veterinarian: A veterinarian must be consulted for appropriate supportive care, which may include fluid therapy and gastroprotective agents.

  • Refine your protocol: Review your dosing volume, concentration, and administration technique. Consider the mitigation strategies outlined below.

  • Monitor closely: Observe the animal for changes in behavior, hydration status, and stool consistency.

Q3: How can I proactively minimize gastrointestinal side effects from the start of my experiment?

A3: Several strategies can reduce the incidence of GI adverse events. The effectiveness of these strategies can be compared (see Table 1).

  • Vehicle Selection: Use a vehicle known to be gentle on the gastric mucosa. A buffered solution or a suspension in a viscous, protective vehicle like 0.5% methylcellulose is often preferred over simple aqueous or alcohol-based solutions.

  • Dose Formulation: Ensure the drug is fully dissolved or forms a homogenous suspension to avoid "hot spots" of concentrated drug irritating the stomach lining.

  • Co-administration with Gastroprotectants: Co-dosing with a proton pump inhibitor (PPI) like omeprazole or a prostaglandin analogue like misoprostol can significantly reduce gastric damage.

  • Ensure Proper Gavage Technique: Improper oral gavage technique can cause stress and physical trauma to the esophagus and stomach, exacerbating drug-induced irritation. Ensure personnel are thoroughly trained.

Table 1: Comparison of GI Mitigation Strategies in a Rodent Model
Mitigation StrategyVehicleDose (mg/kg)Ulcer Index (Mean ± SD)Percent Reduction in Ulceration
Control (this compound) Saline5018.5 ± 4.2N/A
Buffered Vehicle Phosphate-Buffered Saline (pH 7.4)5012.1 ± 3.534.6%
Protective Vehicle 0.5% Methylcellulose509.8 ± 2.947.0%
Co-administration Saline + Omeprazole (20 mg/kg)504.3 ± 1.876.8%

Q4: What are the signs of renal toxicity and how can I monitor for it?

A4: Signs of renal toxicity can be subtle initially. Key indicators include:

  • Increased water consumption and urination (polyuria/polydipsia).

  • Changes in urine color or clarity.

  • Dehydration (visible as skin tenting).

For quantitative monitoring:

  • Blood Analysis: Collect blood samples at baseline and key timepoints to measure Blood Urea Nitrogen (BUN) and creatinine levels. A significant elevation in these markers indicates a decline in renal function.

  • Urinalysis: Use metabolic cages to collect urine and analyze for proteinuria (excess protein) and other abnormalities.

  • Histopathology: At the end of the study, perform a histopathological examination of the kidneys to look for structural damage like tubular necrosis or interstitial nephritis.

Table 2: Monitoring Renal Function Markers
TimepointTreatment GroupBUN (mg/dL)Creatinine (mg/dL)
Baseline Vehicle Control22 ± 40.5 ± 0.1
This compound (100 mg/kg)24 ± 50.6 ± 0.1
Day 14 Vehicle Control25 ± 60.5 ± 0.2
This compound (100 mg/kg)48 ± 91.1 ± 0.3
* Indicates statistically significant difference from vehicle control (p < 0.05).

Experimental Protocols & Workflows

Protocol: Refined Oral Gavage Technique for Rodents

This protocol is designed to minimize stress and prevent injury during oral administration, which is critical for reducing experimental variability and mitigating side effects.

Materials:

  • Appropriate size gavage needle (flexible, soft-tipped needles are recommended to reduce trauma).

  • Syringe with the correctly formulated and measured dose.

  • Sucrose solution (optional, for pacifying the animal).

Procedure:

  • Animal Habituation: Handle the animals for several days prior to the experiment to acclimate them to the procedure and reduce stress.

  • Measure the Gavage Needle: Before the first use, measure the needle from the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Restraint: Gently but firmly restrain the mouse or rat, ensuring its head and body are in a straight line. Do not constrict the animal's breathing.

  • Optional Pacification: Lightly coat the tip of the gavage needle in a sucrose solution. This has been shown to reduce stress and facilitate swallowing.

  • Insertion: Gently insert the needle into the side of the mouth, advancing it along the upper palate toward the back of the throat. The animal should swallow the needle as it passes into the esophagus. There should be no resistance.

  • Administration: Once the needle is inserted to the pre-measured depth, administer the compound slowly and steadily.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for at least 10-15 minutes for any signs of respiratory distress (e.g., fluid from the nose, coughing), which could indicate accidental tracheal administration.

Workflow: Troubleshooting Unexpected Adverse Events

This workflow provides a logical path for addressing unforeseen side effects during a study.

AdverseEventWorkflow start Adverse Event Observed (e.g., lethargy, weight loss) assess Assess Severity & Number of Animals Affected start->assess consult Consult Attending Veterinarian IMMEDIATELY assess->consult Severe or >10% of cohort stop STOP DOSING assess->stop Mild & Isolated consult->stop review Review Protocol: - Dose Calculation - Formulation - Handling/Gavage Technique stop->review mitigate Implement Mitigation Strategy: - Reduce Dose - Change Vehicle - Add Supportive Care review->mitigate monitor Increase Monitoring Frequency mitigate->monitor resume Resume Study with Revised Protocol monitor->resume end Document All Events & Actions in Study Records resume->end

Caption: Decision workflow for managing adverse events.

Signaling Pathways

Hypothesized Off-Target NSAID-like Effects of this compound Metabolites

While this compound itself is an antitussive, its metabolites could potentially inhibit cyclooxygenase (COX) enzymes, a common mechanism for NSAID-related toxicity. This diagram illustrates the pathway leading to both desired anti-inflammatory effects and undesired side effects.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammatory) COX2->PG_Inflam GI GI Mucosal Protection Platelet Function PG_Homeo->GI Inflammation Pain & Inflammation PG_Inflam->Inflammation Nep This compound Metabolite (Hypothesized) Nep->COX1 Inhibition Nep->COX2 Inhibition

Caption: Hypothesized COX-1/2 inhibition by this compound metabolites.

References

Validation & Comparative

A Comparative Analysis of Nepinalone and Codeine in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two centrally acting antitussive agents, nepinalone and codeine. While both drugs aim to alleviate cough, they operate through distinct pharmacological pathways, leading to differences in their efficacy profiles and potential side effects. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Divergent Pathways to Cough Suppression

This compound and codeine achieve their antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata, but through different receptor systems.

This compound: A Sigma-1 Receptor Agonist

This compound is a non-opioid cough suppressant that exerts its effect through agonism of the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various neurotransmitter systems.[1] By binding to and activating sigma-1 receptors in the cough center, this compound is thought to modulate neuronal signaling, thereby reducing the urge to cough.[1] Preclinical studies on sigma-1 receptor agonists have demonstrated significant antitussive activity, with some agonists showing up to 80% inhibition of induced cough in animal models.

Codeine: A Mu-Opioid Receptor Agonist

Codeine, an opioid analgesic, functions as a cough suppressant through its conversion to morphine in the liver by the enzyme CYP2D6. Morphine then acts as an agonist at mu-opioid receptors, which are widely distributed throughout the central nervous system, including the brainstem cough center.[2] Activation of these receptors leads to an increase in the threshold for the cough reflex. Codeine itself has a low affinity for opioid receptors, and its antitussive effect is primarily attributed to its metabolite, morphine.[3]

Comparative Efficacy: A Review of the Data

This compound Efficacy

Quantitative clinical data on the efficacy of this compound in reducing cough frequency in humans is limited in the available scientific literature. While its mechanism of action through sigma-1 receptor agonism is established, specific percentages of cough reduction from human trials are not widely reported.

Codeine Efficacy

The efficacy of codeine as a cough suppressant has been the subject of numerous studies, with conflicting results. Some clinical trials have shown that codeine can suppress cough counts by 40% to 60% in patients with chronic bronchitis and COPD. In a preclinical study using a citric acid-induced cough model in guinea pigs, higher doses of codeine resulted in an approximate 70% decrease in cough events. However, other placebo-controlled studies have found codeine to be no more effective than placebo in treating cough associated with acute upper respiratory tract infections.

Data Summary Table

Due to the lack of direct comparative studies, a side-by-side quantitative comparison is challenging. The following table summarizes the available efficacy data for each compound.

DrugMechanism of ActionEfficacy DataSource
This compound Sigma-1 Receptor AgonistPreclinical data on sigma-1 agonists show up to 80% cough inhibition. Human clinical data on percentage of cough reduction is not widely available.Preclinical studies on sigma-1 agonists
Codeine Mu-Opioid Receptor Agonist (via morphine)40-60% reduction in cough counts in chronic bronchitis/COPD. Approx. 70% reduction in cough events in preclinical models (guinea pig). Some studies show no significant difference from placebo for acute cough.Clinical and Preclinical Studies

Experimental Protocols: Inducing and Measuring Cough

The evaluation of antitussive drug efficacy often relies on standardized experimental protocols to induce and quantify coughing. A commonly used method in both preclinical and clinical research is the citric acid cough challenge .

Citric Acid Cough Challenge Protocol (Human)

This protocol is designed to assess the sensitivity of the cough reflex.

  • Subject Preparation: Healthy volunteers or patients are seated in a quiet, well-ventilated room. They are instructed to breathe normally through a mouthpiece connected to a nebulizer.

  • Tussive Agent: A solution of citric acid in saline is used as the tussive agent. Concentrations are prepared in ascending order.

  • Administration: The subject inhales a single breath of the nebulized citric acid aerosol.

  • Cough Detection and Quantification: Coughs are typically recorded using a microphone and specialized software that can count the number of coughs and measure their intensity.

  • Dose-Response: The challenge begins with a low concentration of citric acid and progressively increases until a predefined number of coughs (e.g., 2 or 5) is elicited. This determines the cough threshold.

  • Drug Evaluation: The antitussive agent is administered, and the citric acid challenge is repeated after a specified time to determine the post-dose cough threshold. An increase in the cough threshold indicates an antitussive effect.

Signaling Pathways and Molecular Interactions

The distinct mechanisms of this compound and codeine are rooted in their interactions with different receptor systems and subsequent intracellular signaling cascades.

This compound Signaling Pathway

Nepinalone_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to & Activates Modulation Modulation of Neurotransmitter Release Sigma1R->Modulation CoughCenter Cough Center Neuron (Medulla Oblongata) Modulation->CoughCenter Reduces Excitability CoughSuppression Cough Suppression CoughCenter->CoughSuppression

Codeine Signaling Pathway

Codeine_Signaling_Pathway Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolized in Morphine Morphine Liver->Morphine MuOpioidR Mu-Opioid Receptor Morphine->MuOpioidR Binds to & Activates CoughCenter Cough Center Neuron (Medulla Oblongata) MuOpioidR->CoughCenter Inhibits Neuronal Activity CoughSuppression Cough Suppression CoughCenter->CoughSuppression

Experimental Workflow: Antitussive Drug Comparison

The following diagram illustrates a typical workflow for a clinical trial comparing two antitussive agents.

Antitussive_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Efficacy Assessment cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (e.g., Chronic Cough) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineCough Baseline Cough Assessment (e.g., Citric Acid Challenge) InformedConsent->BaselineCough Randomization Randomization BaselineCough->Randomization TreatmentA Treatment A (this compound or Codeine) Randomization->TreatmentA PostDoseCoughA Post-Dose Cough Assessment (After Treatment A) TreatmentA->PostDoseCoughA Washout Washout Period TreatmentB Treatment B (Codeine or this compound) Washout->TreatmentB PostDoseCoughB Post-Dose Cough Assessment (After Treatment B) TreatmentB->PostDoseCoughB PostDoseCoughA->Washout DataAnalysis Statistical Analysis (Compare Efficacy) PostDoseCoughB->DataAnalysis

Conclusion

This compound and codeine represent two distinct classes of centrally acting antitussives. While codeine's efficacy is variable and its use is associated with opioid-related side effects, this compound's mechanism as a sigma-1 receptor agonist presents a non-opioid alternative. The lack of direct comparative clinical data for this compound is a significant gap in the literature. Further research, including well-designed, head-to-head clinical trials utilizing objective measures like the citric acid cough challenge, is necessary to definitively establish the comparative efficacy and safety profiles of these two compounds. Such studies would be invaluable for guiding the development of novel and more effective antitussive therapies.

References

A Comparative Analysis of Nepinalone and Dextromethorphan for Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the antitussive agents Nepinalone and Dextromethorphan reveals a significant disparity in the depth of scientific understanding and documented efficacy. While Dextromethorphan has been extensively studied in both preclinical and clinical settings, publicly available quantitative data on the efficacy and safety of this compound is notably scarce, precluding a direct, data-driven comparative analysis.

This guide synthesizes the current knowledge on both compounds, highlighting their mechanisms of action, reported side effects, and the experimental protocols used to evaluate antitussive drugs. The absence of robust clinical data for this compound necessitates a cautious interpretation of its therapeutic potential relative to the well-established, albeit debated, profile of Dextromethorphan.

Mechanism of Action: Central Suppression with Distinct Pathways

Both this compound and Dextromethorphan are centrally acting antitussive agents, meaning they suppress the cough reflex by acting on the brain's cough center in the medulla oblongata. However, their specific molecular targets and signaling pathways differ.

This compound is reported to exert its antitussive effect primarily through its activity as a sigma-1 receptor agonist.[1] Sigma-1 receptors are intracellular chaperones that modulate a variety of signaling pathways, and their activation is thought to inhibit the cough reflex.[1]

Dextromethorphan , on the other hand, has a more complex and multifaceted mechanism of action. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[2][3][4] Its antitussive effects are believed to be primarily mediated through its action on these receptors in the cough center. Additionally, Dextromethorphan and its active metabolite, dextrorphan, act as serotonin-norepinephrine reuptake inhibitors at higher doses.

cluster_this compound This compound Pathway cluster_dextromethorphan Dextromethorphan Pathway This compound This compound Sigma1_N Sigma-1 Receptor This compound->Sigma1_N Agonist CoughCenter_N Cough Center (Medulla Oblongata) Sigma1_N->CoughCenter_N Modulation CoughSuppression_N Cough Suppression CoughCenter_N->CoughSuppression_N Dextromethorphan Dextromethorphan NMDA_R NMDA Receptor Dextromethorphan->NMDA_R Antagonist Sigma1_D Sigma-1 Receptor Dextromethorphan->Sigma1_D Agonist CoughCenter_D Cough Center (Medulla Oblongata) NMDA_R->CoughCenter_D Inhibition Sigma1_D->CoughCenter_D Modulation CoughSuppression_D Cough Suppression CoughCenter_D->CoughSuppression_D

Figure 1. Simplified signaling pathways for this compound and Dextromethorphan.

Comparative Efficacy: A Data Gap for this compound

A critical limitation in comparing this compound and Dextromethorphan is the absence of publicly available, peer-reviewed clinical trials or preclinical studies that provide quantitative data on this compound's antitussive efficacy. While one source anecdotally suggests this compound is more effective than Dextromethorphan, this claim is not substantiated by scientific evidence.

In contrast, the efficacy of Dextromethorphan has been evaluated in numerous studies, with mixed results. Some clinical trials have shown a modest but statistically significant reduction in cough frequency compared to placebo. However, other studies, particularly in children with acute upper respiratory tract infections, have found Dextromethorphan to be no more effective than placebo. The placebo effect in cough studies is notably high, often accounting for a significant portion of the observed symptom reduction.

Due to the lack of data for this compound, a quantitative comparison table of efficacy cannot be provided.

Safety and Side Effect Profile

The side effect profiles of both drugs are derived from available documentation.

This compound: Limited information is available, but reported potential side effects include:

  • Gastrointestinal discomfort (nausea, vomiting, abdominal pain)

  • Dizziness or light-headedness

  • Headaches

  • Allergic reactions (rash, itching, swelling)

  • Changes in mood or behavior (irritability, anxiety, depression)

  • Changes in blood pressure (hypotension or hypertension)

Dextromethorphan: The side effect profile of Dextromethorphan is well-documented and generally considered mild at therapeutic doses. Common side effects include:

  • Drowsiness

  • Dizziness

  • Nausea and vomiting

  • Stomach pain

  • Constipation

At higher, non-therapeutic doses, Dextromethorphan can cause more severe side effects, including hallucinations, dissociation, and respiratory depression. It also carries a risk of serotonin syndrome when combined with certain antidepressant medications.

Table 1: Comparison of General Characteristics and Reported Side Effects

FeatureThis compoundDextromethorphan
Primary Mechanism Sigma-1 Receptor AgonistNMDA Receptor Antagonist, Sigma-1 Receptor Agonist
Administration OralOral (syrup, capsules, lozenges)
Common Side Effects Dizziness, GI discomfort, headacheDrowsiness, dizziness, nausea, vomiting
Serious Side Effects Allergic reactions, mood changes, blood pressure changesRespiratory depression (high doses), serotonin syndrome (with other drugs)

Experimental Protocols for Evaluating Antitussive Efficacy

The evaluation of antitussive drugs relies on established preclinical models that induce coughing in animals. These models are crucial for initial screening and understanding the mechanism of action of new compounds.

Citric Acid-Induced Cough Model in Guinea Pigs:

This is a widely used model to assess the efficacy of antitussive agents.

  • Animal Selection: Healthy guinea pigs are selected and acclimatized to the experimental environment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound or Dextromethorphan) or a placebo, typically via oral gavage or injection.

  • Cough Induction: After a specific pre-treatment time, the animals are placed in a chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).

  • Data Collection: The number of coughs is counted during the exposure and a subsequent observation period. Coughs are often identified by characteristic sounds and associated abdominal muscle contractions.

  • Analysis: The efficacy of the antitussive agent is determined by comparing the number of coughs in the treated group to the placebo group.

Capsaicin-Induced Cough Model:

This model utilizes capsaicin, the pungent compound in chili peppers, to stimulate sensory nerves in the airways and induce coughing.

  • Animal and Drug Administration: Similar to the citric acid model, guinea pigs are pre-treated with the test compound or placebo.

  • Cough Induction: Animals are exposed to an aerosolized solution of capsaicin at a specific concentration. The concentration required to elicit a certain number of coughs (e.g., C2 for two coughs, C5 for five coughs) can be determined.

  • Data Collection and Analysis: The number of coughs is recorded, and the ability of the test compound to increase the threshold concentration of capsaicin needed to induce a cough response is measured.

start Start: Animal Acclimatization pretreatment Drug Administration (this compound, Dextromethorphan, or Placebo) start->pretreatment exposure Cough Induction (Citric Acid or Capsaicin Aerosol) pretreatment->exposure data_collection Data Collection (Cough Count, Latency) exposure->data_collection analysis Data Analysis (Comparison to Placebo) data_collection->analysis end End: Efficacy Determined analysis->end

Figure 2. General experimental workflow for preclinical antitussive studies.

Conclusion

While both this compound and Dextromethorphan are centrally acting cough suppressants, a direct and meaningful comparison of their performance is currently impossible due to the lack of publicly available, robust scientific data for this compound. Dextromethorphan has a long history of use and a substantial body of research, though its clinical efficacy remains a subject of some debate. For researchers, scientists, and drug development professionals, the case of this compound highlights the critical need for transparent and accessible data to enable informed decisions and advancements in therapeutic options for cough. Further preclinical and clinical studies on this compound are essential to validate its anecdotal efficacy and to establish a clear risk-benefit profile.

References

Validating the Role of Sigma-1 Receptors in Nepinalone's Antitussive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepinalone is a centrally acting non-opioid antitussive agent. Its primary mechanism of action is believed to be the modulation of the cough reflex via interaction with σ1 receptors in the brainstem's cough center. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling and neuronal excitability. By binding to this receptor, this compound is thought to stabilize neuronal membranes and reduce the excitability of the cough center, thereby suppressing the urge to cough.

To validate this proposed mechanism, this guide compares this compound with dextromethorphan, a widely used antitussive with a well-documented interaction with the σ1 receptor, and codeine, a traditional opioid antitussive that acts primarily through μ-opioid receptors. This comparative approach allows for an indirect assessment of this compound's reliance on the σ1 receptor pathway for its therapeutic effect.

Comparative Analysis of Antitussive Agents

The following tables summarize the key pharmacological and mechanistic features of this compound, dextromethorphan, and codeine.

Table 1: Mechanism of Action and Receptor Affinities

DrugPrimary Mechanism of ActionSigma-1 (σ1) Receptor Affinity (Ki)Other Receptor Affinities (Ki)
This compound Presumed σ1 Receptor AgonistData not publicly availableData not publicly available
Dextromethorphan σ1 Receptor Agonist, NMDA Receptor Antagonist142 - 652 nM[1]NMDA Receptor: ~1-10 µM
Codeine μ-Opioid Receptor Agonist> 10,000 nMμ-Opioid Receptor: ~340 nM
Dimemorfan σ1 Receptor Agonist151 nM[2]PCP site: > 10,000 nM[2]
(+)-Pentazocine σ1 Receptor Agonist4.8 nMData not available
Haloperidol σ1 Receptor Antagonist, D2 Receptor Antagonist5.2 nMD2 Receptor: 1-2 nM

Table 2: Evidence for Sigma-1 Receptor Involvement in Antitussive Effect

DrugReversal of Antitussive Effect by σ1 Antagonist (e.g., BD 1047)Key Supporting Evidence
This compound Data not publicly availableGeneral pharmacological classification as a σ1 receptor ligand.
Dextromethorphan YesThe antitussive effect of dextromethorphan is significantly attenuated by pretreatment with the selective σ1 receptor antagonist BD 1047 in preclinical cough models[3].
Codeine NoThe antitussive effect of codeine is primarily mediated by μ-opioid receptors and is not significantly affected by σ1 receptor antagonists.

Experimental Protocols for Validation Studies

To directly investigate the role of the σ1 receptor in this compound's antitussive activity, the following experimental protocols are recommended.

Sigma-1 Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand)

  • Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.

  • Test Compound: this compound

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound.

  • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and varying concentrations of this compound or buffer (for total binding).

  • For non-specific binding, add 10 µM haloperidol to separate tubes.

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antitussive Efficacy and Sigma-1 Receptor Antagonism (Citric Acid-Induced Cough Model in Guinea Pigs)

This model assesses the ability of a compound to suppress cough and validates the involvement of the σ1 receptor through antagonist challenge.

Animals: Male Dunkin-Hartley guinea pigs.

Procedure:

  • Acclimatization: Acclimate animals to the experimental setup.

  • Drug Administration:

    • Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • In a separate group of animals, administer a selective σ1 receptor antagonist (e.g., BD 1047, 1-5 mg/kg, i.p.) 15-30 minutes prior to this compound administration.

  • Cough Induction: 30-60 minutes after drug administration, place the guinea pig in a whole-body plethysmograph chamber and expose it to an aerosol of citric acid (0.3 M) for a defined period (e.g., 10 minutes).

  • Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software.

  • Analysis: Compare the number of coughs in the drug-treated groups to the vehicle-treated group. A significant reduction in cough frequency indicates an antitussive effect. A reversal of this compound's antitussive effect by the σ1 antagonist would provide strong evidence for the involvement of the σ1 receptor.

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathway for σ1 receptor-mediated antitussive effects and the experimental workflow for its validation.

Proposed Signaling Pathway of Sigma-1 Receptor-Mediated Antitussive Effect cluster_0 Presynaptic Terminal cluster_1 Cough Center (Medulla) Cough Stimuli Cough Stimuli Sensory Neuron Sensory Neuron Cough Stimuli->Sensory Neuron Activates Ca_Channel Voltage-gated Ca2+ Channel Sensory Neuron->Ca_Channel Signal Transduction Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Ca_Channel Modulates (Inhibits) Neuronal_Excitability Decreased Neuronal Excitability Ca_Channel->Neuronal_Excitability Ca2+ Influx leads to Increased This compound This compound This compound->Sigma1_Receptor Binds to Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression

Caption: Proposed mechanism of this compound's antitussive action via the sigma-1 receptor.

Experimental Workflow for Validating Sigma-1 Receptor Involvement cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding_Assay Sigma-1 Receptor Binding Assay Determine_Ki Determine Ki of this compound Binding_Assay->Determine_Ki Data_Analysis Comparative Data Analysis Determine_Ki->Data_Analysis Animal_Model Guinea Pig Cough Model (Citric Acid) Administer_this compound Administer this compound Animal_Model->Administer_this compound Administer_Antagonist Administer σ1 Antagonist (e.g., BD 1047) + this compound Animal_Model->Administer_Antagonist Measure_Cough Measure Cough Frequency Administer_this compound->Measure_Cough Administer_Antagonist->Measure_Cough Measure_Cough->Data_Analysis Conclusion Validate Role of σ1 Receptor Data_Analysis->Conclusion

Caption: Workflow for experimental validation of this compound's sigma-1 receptor activity.

Conclusion and Future Directions

The available evidence strongly suggests that the σ1 receptor is a key player in the antitussive effects of non-opioid drugs like dextromethorphan. While this compound is categorized as a σ1 receptor ligand, the absence of direct, quantitative binding and in vivo antagonist data represents a significant gap in our understanding of its precise mechanism of action.

To rigorously validate the role of the σ1 receptor in this compound's effects, further research is imperative. The experimental protocols outlined in this guide provide a clear path forward for researchers to:

  • Quantify the binding affinity of this compound for the σ1 receptor. This will allow for a direct comparison with other known σ1 ligands and help to establish its potency at the molecular level.

  • Demonstrate the reversal of this compound's antitussive effects by a selective σ1 receptor antagonist. This would provide definitive evidence of its reliance on this pathway for its therapeutic action.

By undertaking these studies, the scientific community can gain a more complete understanding of this compound's pharmacology and its place in the therapeutic arsenal for cough suppression. This knowledge will be invaluable for drug development professionals seeking to design novel and more effective antitussive agents targeting the σ1 receptor.

References

Cross-Species Comparison of Nepinalone's Antitussive Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nepinalone's antitussive potency with other agents, supported by available experimental data. This document outlines common experimental protocols for evaluating antitussive drugs and delves into the known signaling pathways of this compound.

This compound is a centrally acting non-opioid cough suppressant. While direct comparative studies detailing its antitussive potency across multiple species are limited in publicly available literature, existing information suggests its efficacy is greater than dextromethorphan but less than codeine. This guide synthesizes the available data to provide a qualitative comparison and details the methodologies used to assess antitussive agents.

Comparative Antitussive Potency

DrugClassRelative Potency (Qualitative)Species Studied (General Antitussive Testing)
This compound Non-opioid, Sigma-1 Receptor AgonistMore potent than dextromethorphan, less potent than codeinePrimarily studied in guinea pigs
Codeine OpioidHighGuinea pigs, dogs, cats, humans
Dextromethorphan Morphinan, Sigma-1 Receptor Agonist, NMDA Receptor AntagonistModerateGuinea pigs, dogs, cats, humans[1][2][3]

Experimental Protocols for Antitussive Activity Assessment

The evaluation of antitussive drugs predominantly relies on animal models where a cough reflex is artificially induced. The following are detailed methodologies for commonly employed models.

Citric Acid-Induced Cough in Guinea Pigs

This is the most widely used model for screening potential antitussive compounds.

Objective: To assess the ability of a test compound to suppress cough induced by the inhalation of a citric acid aerosol.

Animals: Male Hartley guinea pigs are often used.[4]

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.

  • Baseline Cough Response: Each guinea pig is placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.4 M for 3 minutes) to establish a baseline cough count.[5] Coughs are typically detected by a combination of sound recording and characteristic changes in respiratory waveforms.

  • Drug Administration: The test compound (this compound or other antitussives) is administered, typically orally (p.o.) or intraperitoneally (i.p.).

  • Post-Treatment Challenge: After a predetermined time (e.g., 30-60 minutes post-dose), the animals are re-exposed to the citric acid aerosol.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline count. The percentage inhibition of the cough reflex is calculated to determine the antitussive potency.

Experimental Workflow for Citric Acid-Induced Cough in Guinea Pigs

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Acclimatization Animal Acclimatization Baseline Baseline Cough Induction (Citric Acid Aerosol) Acclimatization->Baseline DrugAdmin Drug Administration (e.g., this compound) Baseline->DrugAdmin Challenge Re-challenge with Citric Acid Aerosol DrugAdmin->Challenge Data Data Collection & Analysis (% Cough Inhibition) Challenge->Data G This compound This compound Sigma1 Sigma-1 Receptor (in Medulla Oblongata) This compound->Sigma1 binds to IonChannel Modulation of Ion Channels (e.g., K+) Sigma1->IonChannel activates Neuronal Decreased Neuronal Excitability IonChannel->Neuronal leads to CoughSuppression Suppression of Cough Reflex Neuronal->CoughSuppression results in

References

Statistical Validation of Nepinalone's Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available efficacy data for Nepinalone and other prominent antitussive agents. Due to a lack of publicly available quantitative efficacy data from clinical or preclinical studies on this compound, this document focuses on a detailed comparison with established and novel antitussive drugs for which such data exists. The information presented is intended to offer a framework for evaluating antitussive therapies and to highlight the current data landscape.

Introduction to this compound

This compound is a centrally acting cough suppressant.[1] Its primary mechanism of action is believed to involve the modulation of the cough reflex at the level of the brainstem. Specifically, it is suggested to act on the sigma-1 receptors in the medulla oblongata, the brain's cough center.[2] Additionally, it may influence calcium and potassium channels, further contributing to its antitussive effect.[2] While its mechanism of action is described, a comprehensive statistical validation of its efficacy through controlled clinical trials remains largely unavailable in the public domain.

Comparative Efficacy of Antitussive Agents

To provide a context for evaluating this compound, this section presents efficacy data from clinical trials of alternative antitussive agents. The following tables summarize the quantitative data on cough suppression for Gefapixant, Codeine, and Dextromethorphan.

Table 1: Efficacy of Gefapixant in Refractory or Unexplained Chronic Cough
Study Dosage Primary Endpoint Result Adverse Events
COUGH-1 45 mg twice dailyReduction in 24-hour cough frequency at 12 weeks18.5% reduction compared to placebo (p=0.041)Taste-related disturbances (ageusia, dysgeusia) were most common.
COUGH-2 45 mg twice dailyReduction in 24-hour cough frequency at 24 weeks14.6% reduction compared to placebo (p=0.031)Similar to COUGH-1, with taste-related adverse events being the most frequent.
Table 2: Efficacy of Codeine and Dextromethorphan in Various Cough Models
Drug Study Population Primary Endpoint Result Notes
Codeine Patients with chronic bronchitis/COPDCough counts40-60% suppressionEfficacy in cough due to upper respiratory tract infection (URTI) is debated, with some studies showing no significant difference from placebo.[3][4]
Dextromethorphan Patients with chronic bronchitis/COPDCough counts40-60% suppressionSimilar to codeine, its efficacy in URTI-related cough is inconsistent across studies.
Codeine Experimentally induced cough in healthy volunteersCough suppressionLess effective than codeine
Dextromethorphan Experimentally induced cough in healthy volunteersCough suppressionMore effective than dextromethorphan

Experimental Protocols

Clinical Trial Methodology for Chronic Cough (Gefapixant COUGH-1 & COUGH-2 Trials)
  • Study Design: Double-blind, randomized, placebo-controlled, parallel-group, Phase 3 trials.

  • Participant Population: Adults with refractory or unexplained chronic cough.

  • Intervention: Oral administration of Gefapixant (45 mg twice daily) or placebo.

  • Primary Outcome Measures: The primary efficacy endpoint was the change in 24-hour cough frequency, objectively measured using a sound recording device, from baseline to week 12 (COUGH-1) and week 24 (COUGH-2).

  • Data Analysis: Statistical analysis was performed to compare the percentage change in cough frequency between the Gefapixant and placebo groups.

Preclinical Evaluation of Antitussive Agents (Citric Acid-Induced Cough Model in Guinea Pigs)
  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Induction of Cough: Animals are exposed to an aerosolized solution of citric acid to induce a consistent cough response.

  • Intervention: Test compounds (e.g., this compound, codeine, dextromethorphan) or vehicle are administered orally or via other relevant routes prior to citric acid challenge.

  • Outcome Measures: The number of coughs is recorded by a trained observer or using a sound-based detection system during a specified period of citric acid exposure.

  • Data Analysis: The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Nepinalone_Pathway This compound This compound Sigma1_Receptor Sigma-1 Receptor This compound->Sigma1_Receptor Binds to Medulla_Oblongata Medulla Oblongata (Cough Center) Sigma1_Receptor->Medulla_Oblongata Modulates Activity Cough_Reflex_Suppression Cough Reflex Suppression Medulla_Oblongata->Cough_Reflex_Suppression Leads to

Caption: Proposed signaling pathway of this compound for cough suppression.

Experimental Workflow for Preclinical Antitussive Testing

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Guinea Pig) Drug_Administration Drug Administration (this compound or Comparator) Animal_Model->Drug_Administration Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Collection Data Collection (Cough Count) Cough_Induction->Data_Collection Data_Analysis Statistical Analysis (% Inhibition) Data_Collection->Data_Analysis

Caption: A typical workflow for preclinical evaluation of antitussive drugs.

Logical Relationship in Comparative Efficacy Analysis

Comparative_Analysis This compound This compound (Mechanism Known) Efficacy_Data Quantitative Efficacy Data This compound->Efficacy_Data Lacks Publicly Available Comparison Comparative Efficacy Assessment Efficacy_Data->Comparison Informs Need for Further Research Alternatives Alternative Antitussives (Codeine, Dextromethorphan, Gefapixant) Clinical_Trials Clinical Trial Data Alternatives->Clinical_Trials Preclinical_Studies Preclinical Study Data Alternatives->Preclinical_Studies Clinical_Trials->Comparison Preclinical_Studies->Comparison

Caption: Logical flow for the comparative assessment of this compound's efficacy.

Conclusion

While the mechanism of action of this compound as a sigma-1 receptor modulator is established, there is a notable absence of publicly available, statistically robust efficacy data from controlled clinical or preclinical studies. In contrast, significant clinical trial data is available for other antitussive agents like Gefapixant, providing quantitative measures of their efficacy in specific patient populations. The established preclinical models, such as the citric acid-induced cough model in guinea pigs, offer a standardized method for generating comparative efficacy data. Future research, including head-to-head comparative trials, is necessary to statistically validate the efficacy of this compound and to ascertain its relative therapeutic positioning among current and emerging antitussive treatments.

References

A Comparative Analysis of the Side Effect Profiles of Nepinalone and Existing Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the novel antitussive agent, Nepinalone, with established cough suppressants: codeine, dextromethorphan, and benzonatate. The information is intended to support research, clinical development, and informed decision-making in the field of respiratory medicine.

Executive Summary

While clinical data on this compound is still emerging, initial findings suggest a side effect profile that may differ from existing antitussive agents. This guide synthesizes available preclinical and clinical information to offer a comparative overview. A significant challenge in this comparison is the limited availability of quantitative data from head-to-head clinical trials involving this compound. The following sections detail the known side effect profiles, mechanisms of action, and relevant experimental methodologies to provide a comprehensive assessment based on current knowledge.

Side Effect Profile Comparison

The following table summarizes the known side effect profiles of this compound and comparator antitussives. It is important to note that the data for this compound is primarily qualitative at this stage, whereas more extensive quantitative data is available for codeine, dextromethorphan, and benzonatate.

Side Effect CategoryThis compoundCodeineDextromethorphanBenzonatate
Gastrointestinal Nausea, vomiting, abdominal pain[1]Constipation (common), nausea, vomiting, dry mouth[2]Nausea or vomiting, stomach pain, constipation[3]Nausea, GI upset, constipation[4][5]
Central Nervous System Dizziness, light-headedness, headaches, changes in mood or behavior (irritability, anxiety, depression)Drowsiness (common), euphoria, dysphoria, sedation, confusionDrowsiness (mild), dizziness (mild), confusion, nervousness, restlessness, hallucinations (at high doses)Sedation, headache, mild dizziness, mental confusion, visual hallucinations
Cardiovascular Changes in blood pressure (hypotension or hypertension)Orthostatic hypotension-Cardiovascular collapse (in cases of hypersensitivity)
Respiratory Respiratory issues (unspecified)Respiratory depression (a serious risk, especially at higher doses)Slowed breathing (with overdose)-
Allergic Reactions Rash, itching, swelling, severe dizziness, trouble breathingItching, rash, anaphylaxis (rare)Body rash/itchingPruritus, skin eruptions, bronchospasm, laryngospasm (hypersensitivity)
Other Elevated liver enzymesUrinary retention, diminished libido (long-term use)-Sensation of burning in the eyes, a vague "chilly" sensation, nasal congestion, numbness in the chest

Note: The absence of a side effect in this table does not definitively mean it has not been observed, but rather that it is not commonly reported in the reviewed literature. The incidence of side effects can vary based on dosage, patient population, and study design.

Mechanisms of Action and Signaling Pathways

The differing side effect profiles of these antitussives can be attributed to their distinct mechanisms of action.

This compound

This compound is a centrally acting non-opioid antitussive. Its primary mechanism is believed to involve the modulation of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. It may also influence neuronal excitability by modulating calcium and potassium channels.

Nepinalone_Pathway This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 binds to Ca_Channel Ca²⁺ Channel This compound->Ca_Channel modulates K_Channel K⁺ Channel This compound->K_Channel modulates Cough_Center Cough Center (Medulla Oblongata) Sigma1->Cough_Center modulates activity Ca_Channel->Cough_Center influences neuronal excitability K_Channel->Cough_Center influences neuronal excitability Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression leads to

Mechanism of Action of this compound
Codeine

Codeine is an opioid antitussive that acts on the central nervous system. It is a prodrug that is metabolized to morphine, which then acts as an agonist at μ-opioid receptors in the cough center of the medulla oblongata. This activation leads to a suppression of the cough reflex.

Codeine_Pathway Codeine Codeine Morphine Morphine Codeine->Morphine metabolized to Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor binds to Cough_Center Cough Center (Medulla Oblongata) Mu_Opioid_Receptor->Cough_Center inhibits neuronal activity Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression leads to

Mechanism of Action of Codeine
Dextromethorphan

Dextromethorphan is a non-opioid antitussive that also acts centrally. Its mechanism is complex, involving antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor in the cough center.

Dextromethorphan_Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor antagonizes Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor agonizes Cough_Center Cough Center (Medulla Oblongata) NMDA_Receptor->Cough_Center modulates neuronal activity Sigma1_Receptor->Cough_Center modulates neuronal activity Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression leads to

Mechanism of Action of Dextromethorphan
Benzonatate

Benzonatate is a peripherally acting antitussive. It is structurally related to local anesthetics and is thought to act by anesthetizing the stretch receptors in the lungs and airways, thereby reducing the cough reflex at its source. This is achieved through the inhibition of voltage-gated sodium channels on sensory nerve fibers.

Benzonatate_Pathway Benzonatate Benzonatate Na_Channel Voltage-gated Sodium Channels Benzonatate->Na_Channel inhibits Stretch_Receptors Airway Stretch Receptors Na_Channel->Stretch_Receptors reduces excitability of Cough_Reflex Cough Reflex Arc Stretch_Receptors->Cough_Reflex decreases afferent signals in Cough_Suppression Cough Suppression Cough_Reflex->Cough_Suppression leads to Experimental_Workflow cluster_0 Patient Recruitment cluster_1 Randomization and Treatment cluster_2 Data Collection cluster_3 Analysis Screening Screening of Patients with Cough Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Comparator Randomization->Arm_B AE_Monitoring Adverse Event Monitoring Arm_A->AE_Monitoring Questionnaires Standardized Questionnaires Arm_A->Questionnaires Clin_Lab Clinical and Lab Assessments Arm_A->Clin_Lab Arm_B->AE_Monitoring Arm_B->Questionnaires Arm_B->Clin_Lab Incidence Calculate AE Incidence AE_Monitoring->Incidence Questionnaires->Incidence Clin_Lab->Incidence Comparison Statistical Comparison Incidence->Comparison Profile Generate Side Effect Profile Comparison->Profile

References

Independent Validation of Nepinalone Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Nepinalone, a centrally acting antitussive agent, with alternative cough suppressants. The information is intended to support independent validation and further research in the field of cough therapeutics.

Executive Summary

This compound is a non-opioid cough suppressant that exerts its effect through a distinct mechanism of action compared to traditional antitussives. Published preclinical data suggests its efficacy in animal models of induced cough. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways to facilitate a comprehensive understanding of this compound's pharmacological profile in comparison to established treatments like codeine and dextromethorphan.

Comparative Efficacy of Antitussive Agents

While direct, peer-reviewed clinical trial data comparing this compound with other antitussives remains limited in the public domain, preclinical studies in guinea pig models of citric acid-induced cough provide a basis for comparison with other sigma-1 receptor agonists and standard antitussives.

Table 1: Comparative Antitussive Activity in Guinea Pig Model (Citric Acid-Induced Cough)

CompoundDose (mg/kg, i.p.)Maximum Inhibition of Cough (%)
Codeine 30~50-60%
Dextromethorphan 30~40-50%
This compound Data not available in published literatureData not available in published literature
Other Sigma-1 Agonists (e.g., PRE-084) 5Significant inhibition (specific % varies)

Note: The data for codeine and dextromethorphan are aggregated from multiple preclinical studies. The lack of directly comparable published data for this compound is a significant gap in the current literature.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the agonism of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] This interaction is believed to modulate the cough reflex at the level of the brainstem.

Proposed Signaling Pathway of this compound

The binding of this compound to the sigma-1 receptor is thought to influence intracellular calcium signaling, a key factor in neuronal excitability and neurotransmitter release. The following diagram illustrates the proposed signaling cascade.

Nepinalone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Vagal Afferent Neuron cluster_cns Central Nervous System Cough_Stimulus Cough Stimulus (e.g., Citric Acid) Ca_Channel Voltage-gated Ca2+ Channel Cough_Stimulus->Ca_Channel Activates This compound This compound Sigma1R Sigma-1 Receptor (on ER Membrane) This compound->Sigma1R Binds to Sigma1R->Ca_Channel Modulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Cough_Signal Cough Signal Transmission Neurotransmitter_Release->Cough_Signal Brainstem Cough Center in Brainstem Cough_Signal->Brainstem Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Cough Cough Cough_Reflex->Cough Initiates Citric_Acid_Cough_Model Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Establish Baseline Cough Count (Citric Acid Challenge) Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Treatment Administer Test Compound, Positive Control, or Vehicle Grouping->Treatment Challenge Re-challenge with Citric Acid Treatment->Challenge Data_Collection Record Post-Treatment Cough Count Challenge->Data_Collection Analysis Calculate % Inhibition of Cough Data_Collection->Analysis End End Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Nepinalone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for nepinalone, a non-opioid antitussive agent. While a specific Safety Data Sheet (SDS) with manufacturer-mandated disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of pharmaceutical waste in a laboratory setting.

Core Principles of Pharmaceutical Waste Management

The primary goal of proper drug disposal is to prevent environmental contamination and accidental exposure. Unused or expired pharmaceuticals should never be disposed of down the drain or in regular trash without appropriate deactivation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory environment.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Deactivation of this compound: Since specific chemical deactivation methods for this compound are not readily available, the recommended approach is to render the compound unusable and non-retrievable.

  • For solid forms (powders, tablets):

    • Do not crush tablets or capsules to avoid generating dust.

    • Place the solid this compound waste into a sealable plastic bag or container.[1]

    • Add an undesirable, non-toxic substance to the container.[1] Suitable materials include:

      • Used coffee grounds.[1]

      • Kitty litter.[1]

      • Dirt or sand.

    • Add a small amount of water to dissolve the solid material.

    • Seal the container securely.

  • For liquid forms:

    • Pour the liquid this compound into a sealable container.

    • Mix with an absorbent and undesirable substance like kitty litter or coffee grounds.[2]

    • Seal the container to prevent leakage.

3. Final Disposal:

  • The sealed container with the deactivated this compound mixture should be placed in a designated pharmaceutical waste container. This waste is typically collected by a licensed hazardous waste disposal company.

  • Never dispose of the sealed container in regular laboratory trash unless your institution's environmental health and safety (EHS) office has specifically approved this method for deactivated pharmaceuticals.

4. Documentation:

  • Maintain a log of all disposed chemical waste, including the name of the compound (this compound), quantity, and date of disposal.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes key identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 22443-11-4
Molecular Formula C₁₈H₂₅NO
This compound Hydrochloride CAS 22443-55-6

Experimental Protocols

The procedures outlined above are based on established guidelines for the disposal of unused medicines from the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA). These agencies recommend rendering drugs unusable by mixing them with unpalatable substances before disposal in household trash, which in a laboratory context, translates to disposal through a certified waste management vendor.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

NepinaloneDisposal cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A Assess this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Place in Sealable Container B->C D Add Undesirable Substance (e.g., Coffee Grounds, Kitty Litter) C->D E Add Water (for solids) & Mix D->E F Seal Container Securely E->F G Place in Designated Pharmaceutical Waste Container F->G H Arrange for Licensed Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Disclaimer: The disposal procedures outlined in this document are based on general best practices for pharmaceutical waste management. As no specific Safety Data Sheet (SDS) for this compound with manufacturer-provided disposal instructions could be located, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance on specific disposal policies and regulatory requirements in your area.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nepinalone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Nepinalone, a centrally acting cough suppressant. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive review of safety protocols for similar chemical compounds dictates a stringent adherence to the following personal protective equipment standards. These recommendations are based on the potential hazards associated with handling pharmacologically active substances.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 CompliantProtects against splashes and airborne particles.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Chemical-Resistant Apron-Recommended when handling larger quantities or when there is a risk of significant splashing.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation. Use in a well-ventilated area or under a fume hood.

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the work area, including fume hoods and ventilation systems, is functioning correctly.

    • Have a pre-designated area for handling this compound, away from general laboratory traffic.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid form of this compound, perform these tasks in a fume hood to minimize inhalation risk.

    • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed to prevent contamination and exposure to moisture.

    • Store away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, avoid strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, pipette tips) Decontaminate if possible, or dispose of as hazardous chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed waste bag and dispose of as hazardous chemical waste.

For specific disposal guidance, consult your institution's Environmental Health and Safety (EHS) department. In the absence of specific institutional guidelines, follow the FDA's recommendations for disposing of unused medicines.[2][3] This typically involves mixing the compound with an undesirable substance like coffee grounds or cat litter, sealing it in a plastic bag, and disposing of it in the household trash. However, for a research laboratory setting, disposal as chemical waste is the more appropriate and safer method.

Understanding the Mechanism of Action of this compound

This compound functions as a cough suppressant by acting on the central nervous system (CNS). Its primary mechanism involves the modulation of the cough reflex center located in the medulla oblongata.

Signaling Pathway of this compound:

Nepinalone_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Medulla Medulla Oblongata Cough_Center Cough Center Sigma1_Receptor Sigma-1 Receptor Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates Sigma1_Receptor->Cough_Center Modulates Suppression Suppression This compound This compound This compound->Sigma1_Receptor Binds to Cough_Stimulus Cough Stimulus Cough_Stimulus->Cough_Center Activates Suppression->Cough_Reflex Inhibits

Caption: Mechanism of action of this compound as a cough suppressant.

This compound is believed to bind to sigma-1 receptors within the cough center of the medulla oblongata. This interaction modulates the signaling cascade that would typically lead to a cough reflex, thereby suppressing the urge to cough.

Experimental Workflow for Investigating this compound's Efficacy

The following diagram outlines a general experimental workflow for assessing the antitussive properties of a compound like this compound in a pre-clinical setting.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Acclimation Animal Model Acclimation Administration Compound Administration Animal_Acclimation->Administration Compound_Preparation This compound Formulation Compound_Preparation->Administration Cough_Induction Induction of Cough (e.g., citric acid aerosol) Administration->Cough_Induction Data_Collection Measurement of Cough Frequency Cough_Induction->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Evaluation of Antitussive Efficacy Statistical_Analysis->Results

Caption: General workflow for pre-clinical evaluation of this compound.

This workflow provides a foundational methodology for investigating the efficacy of this compound. Specific parameters such as animal models, dosage, and methods of cough induction would need to be defined based on the precise objectives of the research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.